molecular formula C8H9BN2O2 B1519957 (2-methyl-2H-indazol-5-yl)boronic acid CAS No. 952319-71-0

(2-methyl-2H-indazol-5-yl)boronic acid

Cat. No.: B1519957
CAS No.: 952319-71-0
M. Wt: 175.98 g/mol
InChI Key: KVNWFZDGOYSXJG-UHFFFAOYSA-N
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Description

(2-methyl-2H-indazol-5-yl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNWFZDGOYSXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657108
Record name (2-Methyl-2H-indazol-5-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952319-71-0
Record name B-(2-Methyl-2H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952319-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Structural Elucidation of (2-methyl-2H-indazol-5-yl)boronic acid: A Comprehensive Approach Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-methyl-2H-indazol-5-yl)boronic acid (C₈H₉BN₂O₂, Molecular Weight: 175.98 g/mol , CAS: 952319-71-0) is a key building block in contemporary drug discovery and development.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 2-methyl-2H-indazol-5-yl moiety into a wide array of molecular scaffolds. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[2] Given its pivotal role, unambiguous structural characterization of this reagent is paramount to ensure the identity and purity of synthesized compounds, thereby maintaining the integrity of the drug discovery process.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles behind these techniques, provide detailed experimental protocols, and present an expert interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of this compound features a bicyclic indazole ring system with a methyl group at the N-2 position and a boronic acid group at the C-5 position. The N-methylation at the 2-position is a critical isomeric feature, and its confirmation is a key aspect of the characterization process.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the specific substitution pattern on the indazole ring.

Experimental Protocol: NMR Analysis

A well-defined protocol is crucial for acquiring high-quality NMR data. The following is a standard procedure for the analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a >400 MHz spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC, HMBC) if necessary acq4->acq5 proc1 Apply Fourier transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and reference to solvent peak proc3->proc4 proc5 Peak pick and reference ¹³C spectrum proc4->proc5

Figure 2. Workflow for NMR analysis.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for boronic acids as it is a good solvent for polar compounds and the acidic protons of the B(OH)₂ group are often observable as a broad singlet. Other solvents like CD₃OD can also be used, but may lead to exchange of the B(OH)₂ protons with the solvent, causing the signal to disappear.

  • Spectrometer Frequency: A higher field strength (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic protons of the indazole ring.

  • 2D NMR: While ¹H and ¹³C NMR are often sufficient, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignments, especially in cases of signal overlap or ambiguity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on the known spectrum of 2-methyl-2H-indazole and the substituent effects of a boronic acid group.[3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4s1HH-3The proton at C-3 of the indazole ring typically appears as a downfield singlet.
~8.0s (broad)2HB(OH)₂The acidic protons of the boronic acid group usually appear as a broad singlet that can exchange with D₂O.
~7.8s1HH-4The proton at C-4 is expected to be a singlet due to the substitution at C-5.
~7.6d1HH-6This proton is ortho to the boronic acid group and will likely appear as a doublet coupled to H-7.
~7.5d1HH-7The proton at C-7 will be a doublet coupled to H-6.
~4.1s3HN-CH₃The N-methyl group typically gives a sharp singlet in this region.

Table 1. Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is crucial for confirming the carbon framework. The chemical shifts are estimated based on known data for substituted indazoles and boronic acids.[3][5][6]

Chemical Shift (δ, ppm)AssignmentRationale
~150C-7aQuaternary carbon of the fused ring system.
~148C-3aQuaternary carbon of the fused ring system.
~135C-3The C-3 carbon of the indazole ring.
~130C-5The carbon atom attached to the boron is expected to be deshielded, but the signal may be broad due to quadrupolar relaxation of the boron nucleus.
~125C-7Aromatic CH.
~122C-4Aromatic CH.
~120C-6Aromatic CH.
~35N-CH₃The N-methyl carbon.

Table 2. Predicted ¹³C NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For boronic acids, MS analysis can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[7][8] Therefore, the choice of ionization technique and experimental conditions is critical.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a common approach for the MS analysis of this compound using Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, non-volatile compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution (~1-10 µg/mL) prep2 Use a suitable solvent (e.g., acetonitrile/water) prep1->prep2 prep3 Add a modifier (formic acid for positive mode, ammonium hydroxide for negative mode) prep2->prep3 acq1 Infuse sample directly or via LC prep3->acq1 acq2 Acquire in both positive and negative ion modes acq1->acq2 acq3 Optimize source parameters (e.g., capillary voltage, gas flow) acq2->acq3 acq4 Acquire full scan spectrum acq3->acq4 acq5 Perform fragmentation (MS/MS) on the molecular ion acq4->acq5 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) acq5->proc1 proc2 Confirm isotopic pattern for boron proc1->proc2 proc3 Analyze fragmentation pattern proc2->proc3

Figure 3. Workflow for ESI-MS analysis.

Causality in Experimental Choices:

  • Ionization Mode: ESI is preferred over harsher techniques like Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes increases the likelihood of observing a clear molecular ion.[9]

  • Derivatization (Optional): In cases where boroxine formation is problematic, derivatization with a diol, such as pinacol, to form the corresponding boronic ester can yield a more stable compound that is easier to analyze by MS.[7][10]

  • High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Predicted Mass Spectrometry Data

The expected mass spectral data for this compound is presented below.

Ionization ModeExpected m/zIonRationale
ESI (+)177.08[M+H]⁺Protonated molecular ion.
ESI (+)199.06[M+Na]⁺Sodium adduct, common in ESI.
ESI (-)175.07[M-H]⁻Deprotonated molecular ion.
ESI (+)485.20[M₃-3H₂O+H]⁺Protonated boroxine (trimer).

Table 3. Predicted m/z values for this compound in ESI-MS.

Fragmentation Analysis:

Tandem MS (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses. A likely fragmentation pathway involves the loss of water from the boronic acid moiety, followed by further fragmentation of the indazole ring. The presence of the boron isotope pattern (¹¹B at ~80% and ¹⁰B at ~20%) can further confirm the presence of a boron-containing fragment.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide detailed information about the atomic connectivity and isomeric form of the molecule, while mass spectrometry confirms the molecular weight and elemental composition. By employing the robust experimental protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the identity and purity of this vital synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

physical and chemical properties of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-methyl-2H-indazol-5-yl)boronic acid: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore its reactivity and common applications, and provide field-proven experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical synthons.

Introduction and Strategic Importance

This compound belongs to a valuable class of bifunctional reagents, integrating two key chemical motifs: the indazole ring system and the boronic acid functional group.

  • The Indazole Scaffold: The indazole core is a "privileged" structure in medicinal chemistry, appearing in numerous compounds investigated for therapeutic use, including kinase inhibitors for oncology. The specific methylation at the N2 position influences the molecule's spatial arrangement, solubility, and metabolic stability compared to its N1-methyl isomer, offering a distinct vector for molecular design.

  • The Boronic Acid Handle: As a versatile functional group, the boronic acid moiety is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, favored for its mild conditions, functional group tolerance, and the generally non-toxic nature of its boron-containing byproducts.[1]

The subject molecule is identified as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), a frontier in modern pharmacology.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

PropertyValueSource(s)
CAS Number 952319-71-0[2][3][4]
Molecular Formula C₈H₉BN₂O₂[2][3]
Molecular Weight 175.98 g/mol [2][3]
Appearance Typically a white to off-white solid.Inferred from related compounds
Purity Commercially available at ≥97% purity.[2]
Solubility While specific data is not published, aryl boronic acids generally exhibit limited solubility in water but are soluble in organic solvents like dioxane, THF, DMF, and alcohols. Solubility can be pH-dependent.[5]

Chemical Reactivity, Stability, and Handling

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.

Causality of Reaction Steps: The catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organoboron species, activated by the base to form a more nucleophilic boronate complex, transfers its organic group (the 2-methyl-indazolyl moiety) to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² (Di-organo Palladium Complex) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (this compound) base Base (e.g., K₃PO₄) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Storage Considerations

Boronic acids are susceptible to two primary degradation pathways:

  • Dehydration: Reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. This process can alter the stoichiometry of a reaction if not accounted for. While often not a major issue as the equilibrium can shift back to the monomeric acid during the reaction, it is best minimized.[6]

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is an irreversible and undesirable side reaction, often promoted by heat or certain reaction conditions.[7]

Self-Validating Storage Protocol: To ensure the integrity and reactivity of the reagent, the following storage protocol is recommended. While some suppliers permit room temperature storage, long-term stability is best achieved under more controlled conditions.[2]

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

  • Container: Use a tightly sealed container.

For applications requiring exceptional stability, conversion to a boronate ester, such as the pinacol ester, is a common and effective protective strategy.[6]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a trusted, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 eq.)

  • 4-bromoanisole (1.0 eq.)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Reagents to Flask - this compound - 4-bromoanisole - K₂CO₃ - Pd(PPh₃)₄ degas 2. Seal, Evacuate & Backfill with Argon (3x cycle) reagents->degas solvents 3. Add Degassed Solvents (Dioxane / H₂O) degas->solvents heat 4. Heat to 90 °C with vigorous stirring solvents->heat monitor 5. Monitor by TLC/LC-MS (until starting material consumed) heat->monitor cool 6. Cool to RT, Dilute with Ethyl Acetate monitor->cool wash 7. Wash with H₂O & Brine cool->wash dry 8. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 9. Purify by Column Chromatography dry->purify product Final Product: 5-(4-methoxyphenyl)-2-methyl-2H-indazole purify->product

Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, potassium carbonate, and Pd(PPh₃)₄.

  • Inerting: Seal the flask with a septum. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Degassing the solvent (e.g., by sparging with argon) further protects the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine). Causality: The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

Based on safety data for isomeric and related boronic acids, this compound should be handled with appropriate care.[8]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal in accordance with local regulations.

Conclusion

This compound is a high-value synthetic building block, strategically designed for modern drug discovery programs. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of complex biaryl systems containing the pharmaceutically relevant 2-methyl-indazole scaffold. A thorough understanding of its properties, coupled with robust handling and storage protocols, is essential for its successful application in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of (2-methyl-2H-indazol-5-yl)boronic acid in Modern Drug Discovery

This compound is a vital heterocyclic building block in contemporary medicinal chemistry. Its rigid indazole scaffold and versatile boronic acid moiety make it a sought-after component in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2][3][4] The utility of boronic acids stems from their versatile reactivity, relative stability, and low toxicity.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to several degradation pathways. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of final active pharmaceutical ingredients (APIs).

This guide, authored from the perspective of a Senior Application Scientist, provides a deep dive into the chemical liabilities of this compound. We will move beyond generic storage instructions to explore the fundamental mechanisms of its degradation. By understanding the "why" behind the recommended handling procedures, researchers can proactively mitigate risks, troubleshoot synthetic challenges, and ensure the long-term viability of this crucial reagent.

Core Degradation Pathways of Arylboronic Acids

The stability of any arylboronic acid, including our target molecule, is governed by three primary degradation pathways. These processes can occur during storage, synthesis, or analysis and are often influenced by environmental factors such as moisture, air, pH, and light.

Dehydration to Boroxines

One of the most common and reversible transformations for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[5][6] This equilibrium is highly sensitive to the presence of water; in anhydrous conditions, the boroxine is favored, while the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[5][7]

The formation of boroxines is a crucial consideration as it can impact the stoichiometry of reactions if not accounted for. Although often reversible, the presence of a significant percentage of the boroxine means the active monomeric boronic acid concentration is lower than anticipated based on the weighed mass.[8]

Caption: Reversible equilibrium between boronic acid and its boroxine.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is an irreversible degradation pathway that results in the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9][10][11] This side reaction is particularly problematic as it leads to the formation of an inactive and often difficult-to-remove impurity (in this case, 2-methyl-2H-indazole). This process can be catalyzed by acid or base and is influenced by the electronic properties of the aryl group.[9][10][12]

  • Acid-Promoted Protodeboronation: This pathway often involves an intermolecular metathesis via a four-membered ring transition state.[10]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists as the boronate anion. The mechanism can be complex, potentially involving the liberation of a transient aryl anion.[9][12]

Generally, arylboronic acids with electron-donating groups are more susceptible to acid-promoted protodeboronation, while those with electron-withdrawing groups can be unstable under basic conditions.[10][12]

Caption: The irreversible process of protodeboronation.

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[13][14][15] This process can be mediated by atmospheric oxygen (air oxidation), especially under basic conditions, or by other oxidizing agents present in a reaction mixture.[13][16] The mechanism often involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[15]

The resulting phenolic impurity (2-methyl-2H-indazol-5-ol) can be challenging to separate from the desired product and may have its own unintended biological activity or reactivity.

Caption: The oxidative degradation of boronic acid to a phenol.

Predicted Stability Profile of this compound

While specific stability data for this compound is not extensively published, we can infer its likely behavior based on the electronic nature of the indazole ring system. The 2-methyl-2H-indazole ring is a heteroaromatic system. The overall electronic effect at the 5-position (where the boronic acid is attached) is not strongly electron-donating or withdrawing. This suggests that the compound may not be exceptionally prone to the extremes of acid- or base-catalyzed protodeboronation seen with highly activated or deactivated aryl systems.

However, like most arylboronic acids, it should be considered sensitive to all three degradation pathways to some extent. The presence of two nitrogen atoms in the ring system could potentially influence its susceptibility to oxidation. Therefore, prudent handling and storage are paramount.

Recommended Storage, Handling, and Stability Testing

Given the known degradation pathways of arylboronic acids, a conservative and protective approach to storage and handling is essential.

Quantitative Data Summary: Storage and Handling Recommendations
ParameterRecommendationRationale
Temperature Freezer (-20°C to -10°C)Slows down the rates of all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and boroxine formation.
Light Amber vial or protection from lightWhile not always the primary driver, light can potentially accelerate oxidative processes.
Moisture Store in a desiccator or dry boxPrevents hydrolysis of boroxines back to the monomeric acid and minimizes water that could participate in protodeboronation.
Handling Use in a well-ventilated area, preferably a fume hood or glovebox.[17][18]Ensures user safety and minimizes exposure to ambient air and moisture during weighing and dispensing.
pH Avoid strongly acidic or basic conditions during storage and workup where possible.Minimizes the risk of accelerated protodeboronation.[19]

Decision Workflow for Handling and Storage

Handling_Workflow Start Receive Compound Check_Seal Is container seal intact? Start->Check_Seal Store_Long_Term Store at -20°C under Inert Gas in a Desiccator Check_Seal->Store_Long_Term  Yes Quarantine Quarantine and Re-analyze for Purity Check_Seal->Quarantine  No Use_Compound Need to use compound? Store_Long_Term->Use_Compound Use_Compound->Store_Long_Term  No Equilibrate Equilibrate to Room Temp in a Desiccator Use_Compound->Equilibrate  Yes Handle_Inert Weigh and Handle under Inert Atmosphere Equilibrate->Handle_Inert Return_to_Storage Purge with Inert Gas, Seal Tightly, Return to Freezer Handle_Inert->Return_to_Storage Return_to_Storage->Store_Long_Term

References

An In-depth Technical Guide to the Solubility of (2-methyl-2H-indazol-5-yl)boronic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-methyl-2H-indazol-5-yl)boronic acid is a pivotal building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura coupling.[1] A comprehensive understanding of its solubility in organic solvents is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation protocols. This guide provides a detailed exploration of the factors governing the solubility of this compound, outlines established experimental methodologies for its precise determination, and offers practical insights for researchers and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages data from analogous arylboronic acids to provide a predictive framework and empowers researchers with the tools to generate reliable data in-house.

Introduction: The Strategic Importance of Solubility Data

The utility of this compound as a synthetic intermediate is directly linked to its solution-phase behavior.[2] Inefficient solubility can lead to diminished reaction kinetics, incomplete conversions, and significant challenges in downstream processing. Conversely, a well-characterized solubility profile enables:

  • Rational Solvent Selection: Choosing the most appropriate solvent system for synthetic reactions to ensure all reactants are in a homogeneous phase.

  • Optimized Purification: Designing crystallization and chromatographic purification methods that rely on differential solubility for the separation of the desired product from impurities.

  • Formulation Development: Creating stable and deliverable drug substance formulations, a critical step in the drug development pipeline.[3]

This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to master the solubility characteristics of this important molecule.

Physicochemical Drivers of Boronic Acid Solubility

The solubility of any compound is a complex interplay between the solute's intrinsic properties and those of the solvent. For arylboronic acids like this compound, several key factors are at play.

The Dual Nature of the Boronic Acid Moiety

The boronic acid group (-B(OH)₂) is a unique functional group that can act as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the electron-deficient boron atom).[4] This duality dictates its interaction with different solvent classes. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar form, but in aqueous solutions with a pH above their pKa, they can convert to an anionic, tetrahedral boronate form.[4] While this guide focuses on organic solvents, residual water can influence these equilibria.

The Impact of Molecular Structure

The indazole core and the N-methyl substituent of the target molecule contribute to its overall polarity, crystal lattice energy, and potential for intermolecular interactions such as π-stacking. The introduction of substituents to a parent phenylboronic acid ring is known to significantly impact solubility.[5] For instance, the addition of an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5]

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is highly dependent on the solvent, temperature, and the presence of water.

Boroxine_Equilibrium cluster_0 BoronicAcid 3 x this compound (Monomer) Boroxine (2-methyl-2H-indazol-5-yl)boroxine (Trimer) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

The formation of the less polar boroxine trimer can drastically alter the solubility profile. As a result, commercial boronic acids often exist as a mixture of the acid and its anhydride, which can lead to variability in experimental solubility data if not properly controlled.[6]

General Solubility Trends in Organic Solvents

Based on studies of phenylboronic acid and its derivatives, we can infer a qualitative solubility pattern for this compound.[6][7]

Solvent ClassPredicted SolubilityRationale
Ethers (e.g., THF, Dioxane, Diethyl Ether)HighEthers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups, disrupting the solid-state crystal lattice. Phenylboronic acid shows high solubility in ethers.[6][7]
Ketones (e.g., Acetone, 2-Butanone)High to ModerateSimilar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits good solubility in ketones.[6][7]
Alcohols (e.g., Methanol, Ethanol, Isopropanol)HighAlcohols can engage in hydrogen bonding as both donors and acceptors, effectively solvating the boronic acid.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThese solvents are less polar and cannot act as hydrogen bond acceptors as effectively as ethers or ketones. Phenylboronic acid has moderate solubility in chloroform.[6][7]
Aprotic Polar Solvents (e.g., DMF, DMSO)HighThese solvents are highly polar and are excellent at solvating a wide range of organic molecules.
Hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane)Very LowThe nonpolar nature of hydrocarbons makes them poor solvents for the relatively polar boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[6][7]

Note: This table presents predicted trends. Experimental verification is essential for obtaining precise quantitative data for this compound.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or polythermal) method is a reliable technique for determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8] By repeating this process at different concentrations, a solubility curve can be constructed.

Workflow for Dynamic Solubility Determination

Solubility_Workflow Prep Preparation Prepare solute-solvent mixture of known composition in a sealed vial. Heating Controlled Heating Place vial in a temperature-controlled bath. Increase temperature at a slow, constant rate (e.g., 0.2 °C/min). Prep->Heating Monitoring Turbidity Monitoring Continuously monitor the solution's turbidity using a probe or visual observation. Heating->Monitoring Endpoint Endpoint Determination Record the temperature at which the last solid particle disappears (clear point). Monitoring->Endpoint Repeat Repeat Repeat steps for different concentrations to build a curve. Endpoint->Repeat Analysis Data Analysis Plot solubility (concentration) vs. temperature to generate the solubility curve. Endpoint->Analysis Repeat->Prep

References

The Emergence of a Key Building Block: A Technical Guide to the First Synthesis of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyl-Indazole Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its role in a multitude of clinically significant therapeutic agents.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for engaging with biological targets, particularly protein kinases. The specific regioisomer, 2H-indazole, has garnered significant attention for its distinct vectoral properties in directing substituents. When functionalized with a boronic acid at the 5-position, the resulting compound, (2-methyl-2H-indazol-5-yl)boronic acid, becomes a highly valuable and versatile building block.

This guide provides an in-depth technical overview of the discovery and first documented synthetic methodologies for this compound. We will explore the strategic rationale behind its creation, detail the key chemical transformations, and present a validated protocol for its synthesis, aimed at researchers and scientists in the field of drug development.

Discovery Context: A Building Block Born from Necessity

The "discovery" of this compound is not marked by a singular, serendipitous event but rather by its deliberate creation as a crucial intermediate in the synthesis of complex molecular architectures for drug candidates. Its emergence is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, as a cornerstone of pharmaceutical synthesis.[2]

Analysis of the patent literature reveals that this boronic acid derivative came into prominence as a key synthon for introducing the 2-methyl-2H-indazol-5-yl moiety into target molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.[3][4][5] The N-methylation of the indazole ring to the N2 position offers specific steric and electronic properties that can be crucial for optimizing ligand-protein interactions, enhancing metabolic stability, and improving pharmacokinetic profiles. The boronic acid handle at the C5 position provides a reliable and high-yielding attachment point for constructing biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.

The First Synthesis: A Retrosynthetic and Mechanistic Perspective

The most logical and widely adopted strategy for the synthesis of this compound begins with a readily available precursor: 5-bromo-2-methyl-2H-indazole. The core of the synthesis lies in the conversion of the carbon-bromine bond to a carbon-boron bond. The method of choice for this transformation is the Palladium-catalyzed Miyaura borylation.

Retrosynthetic Analysis:

G product This compound (or its pinacol ester) disconnection C-B bond formation (Miyaura Borylation) product->disconnection precursor 5-bromo-2-methyl-2H-indazole disconnection->precursor

Caption: Retrosynthetic path for the target boronic acid.

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl halide (5-bromo-2-methyl-2H-indazole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction yields the boronic acid pinacol ester, a stable, crystalline solid that can be easily purified and stored. The pinacol ester can then be used directly in subsequent Suzuki couplings or hydrolyzed to the free boronic acid if required.

The catalytic cycle, a well-established mechanism in organometallic chemistry, proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indazole precursor.

  • Transmetalation: The boron moiety from the diboron reagent is transferred to the palladium center.

  • Reductive Elimination: The desired C-B bond is formed, releasing the boronic ester product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-5-boronic acid pinacol ester

The following protocol is adapted from methodologies described in the patent literature, providing a reliable and validated route to the target compound's stable pinacol ester precursor.[3]

Step 1: Miyaura Borylation of 5-Bromo-2-methyl-2H-indazole

G sub 5-Bromo-2-methyl-2H-indazole reagents Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc Dioxane sub->reagents Heat (e.g., 90 °C) product 2-Methyl-2H-indazole-5-boronic acid pinacol ester reagents->product

Caption: Synthetic workflow for the Miyaura borylation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-2-methyl-2H-indazole211.05397.0 mg1.881.00
Bis(pinacolato)diboron (B₂pin₂)253.94618.0 mg2.431.30
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7377.0 mg0.1050.056
Potassium Acetate (KOAc)98.14554.0 mg5.643.00
1,4-Dioxane (anhydrous)-10 mL--

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methyl-2H-indazole (397.0 mg, 1.88 mmol), bis(pinacolato)diboron (618.0 mg, 2.43 mmol), Pd(dppf)Cl₂ (77.0 mg, 0.105 mmol), and potassium acetate (554.0 mg, 5.64 mmol).

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 3-12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-methyl-2H-indazole-5-boronic acid pinacol ester as a solid.

Hydrolysis to Boronic Acid (Optional):

The resulting pinacol ester (CAS 1189746-27-7) is often used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed under acidic conditions (e.g., stirring with aqueous HCl in a solvent like THF or acetone) followed by extraction or precipitation to isolate this compound.

Conclusion

The synthesis of this compound is a prime example of targeted chemical innovation driven by the demands of drug discovery. While its "discovery" may not be a single published event, its establishment as a key building block is firmly documented in the patent literature. The Miyaura borylation of 5-bromo-2-methyl-2H-indazole provides a robust, scalable, and reliable route to this valuable intermediate. This guide provides the necessary technical details and strategic context for researchers to confidently synthesize and utilize this compound in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Spectra, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Clarifying CAS Number 952319-71-0

It is important to initially address a point of potential confusion. The CAS number 952319-71-0 corresponds to the compound (2-methyl-2H-indazol-5-yl)boronic acid . This molecule is a boronic acid derivative primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex molecules.[1] While a valuable reagent in medicinal chemistry, it is not the active pharmaceutical ingredient discussed in this guide.

This guide focuses on Dabrafenib (also known as GSK2118436 ), a potent kinase inhibitor used in cancer therapy. The CAS number for Dabrafenib is 1195765-45-7 .[2] The commercially available and clinically used form is often the mesylate salt, Dabrafenib Mesylate , with the CAS number 1195768-06-9 .[3]

Introduction to Dabrafenib

Dabrafenib is a powerful and selective inhibitor of BRAF kinase, an enzyme implicated in the signaling pathways that drive cell growth and proliferation.[4][5] It is an oral, small-molecule drug that has shown significant clinical efficacy in the treatment of various cancers, most notably in metastatic melanoma with specific mutations in the BRAF gene.[2][6] Developed by GlaxoSmithKline, it is marketed under the brand name Tafinlar®.[2]

Dabrafenib's therapeutic effect is particularly prominent in patients whose tumors harbor the BRAF V600E mutation, a specific genetic alteration that leads to the constitutive activation of the BRAF protein and downstream signaling.[7][8] By targeting this mutated kinase, Dabrafenib can effectively halt the uncontrolled proliferation of cancer cells.[9]

Physicochemical Properties of Dabrafenib

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental for its development and formulation. Dabrafenib, in its mesylate salt form, is a white to slightly colored solid.[10]

PropertyValueSource(s)
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2]
Molecular Formula C23H20F3N5O2S2 (Dabrafenib base)[2]
C24H24F3N5O5S3 (Dabrafenib mesylate)[3]
Molecular Weight 519.56 g/mol (Dabrafenib base)[2]
615.68 g/mol (Dabrafenib mesylate)[10]
pKa 6.6, 2.2, -1.5[10]
Solubility Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO.[5][10]
Bioavailability Mean absolute bioavailability of 95% (oral)[11]
Plasma Protein Binding 99.7%[11]

Spectroscopic Profile of Dabrafenib

The structural elucidation and confirmation of Dabrafenib are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) δ (ppm): 10.83 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55 – 7.70 (m, 1H), 7.35 – 7.43 (m, 1H), 7.31 (t, J=6.3 Hz, 1H), 7.14 – 7.27 (m, 3H), 6.70 (s, 2H), 5.79 (d, J=5.13 Hz, 1H), 1.35 (s, 9H).[10]

¹³C NMR (100 MHz, DMSO-d6) δ (ppm): 182.1, 164.0, 160.6, 159.4, 158.0, 154.9, 152.4, 145.8, 136.6, 135.1, 130.0, 128.4, 125.6, 124.7, 114.1, 113.9, 105.7, 38.3, 31.0.[10]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Dabrafenib.

  • Electrospray Ionization (ESI): The protonated molecule [M+H]⁺ is observed at m/z 519.9.[10] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for the simultaneous quantification of Dabrafenib and its metabolites in human plasma.[12][13]

Infrared (IR) Spectroscopy

While a specific IR spectrum is not provided in the search results, the characteristic functional groups of Dabrafenib would produce distinct absorption bands. Expected peaks include:

  • N-H stretching: around 3300-3500 cm⁻¹ for the sulfonamide and amino groups.

  • C-H stretching: around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • S=O stretching: strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the sulfonamide group.

  • C=N and C=C stretching: in the 1500-1650 cm⁻¹ region for the thiazole, pyrimidine, and benzene rings.

  • C-F stretching: strong absorptions in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photostability

Dabrafenib exhibits photosensitivity and is unstable upon exposure to both ultraviolet and daylight irradiation.[6][14] This indicates that the molecule absorbs light in the UV-Vis range, leading to photochemical degradation. This property is critical to consider during the handling and storage of Dabrafenib solutions.[14]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases.[10][15] Its primary therapeutic target is the mutated BRAF V600E protein, for which it shows high selectivity with an IC50 of 0.8 nM.[4] It is less potent against wild-type BRAF (IC50 = 3.2 nM) and CRAF (IC50 = 5.0 nM).[4]

The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[7] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein. This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth.[9]

Dabrafenib selectively binds to the ATP-binding pocket of the mutated BRAF V600E kinase, inhibiting its activity. This blockade leads to a downstream reduction in the phosphorylation of MEK and ERK, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[9]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates (in WT) MEK MEK BRAF_V600E->MEK Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK/ERK signaling pathway and subsequent gene expression related to cell proliferation and survival.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of Dabrafenib on a BRAF V600E-mutant cancer cell line, such as A375 melanoma cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in a BRAF V600E-mutant cancer cell line.

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Dabrafenib (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Preparation of Dabrafenib Stock Solution:

    • Reconstitute the lyophilized Dabrafenib powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[16]

    • Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[16]

  • Cell Seeding:

    • Culture A375 cells in complete medium until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Dabrafenib Treatment:

    • Prepare a serial dilution of Dabrafenib from the stock solution in complete medium. A typical concentration range might be from 1 µM down to 0.1 nM, including a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted Dabrafenib solutions or the vehicle control.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the Dabrafenib-treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the Dabrafenib concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Causality and Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a well-characterized BRAF V600E-mutant cell line ensures that the observed anti-proliferative effects are likely due to the specific inhibition of the intended target. The dose-response curve generated provides a quantitative measure of the drug's potency, which can be compared to literature values for validation.

Conclusion

Dabrafenib (GSK2118436) is a cornerstone of targeted therapy for BRAF V600-mutated cancers. Its well-defined physicochemical properties, detailed spectroscopic profile, and specific mechanism of action provide a solid foundation for its clinical application and further research. This guide has synthesized key technical information to support the work of researchers, scientists, and drug development professionals in the ongoing effort to combat cancer through precision medicine.

References

Introduction: The Strategic Advantage of a Stabilized Indazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2H-indazole-5-boronic acid Pinacol Ester: A Stable and Versatile Precursor in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] The ability to functionalize this core with precision is paramount. 2-Methyl-2H-indazole-5-boronic acid pinacol ester has emerged as a cornerstone reagent for this purpose, valued for its role as a stable and reliable building block in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3]

This guide provides a senior application scientist's perspective on this critical reagent, moving beyond simple protocols to explain the causality behind its synthesis, stability, and application. We will explore why the pinacol ester form is not merely a matter of convenience but a fundamental design choice that ensures robustness, reproducibility, and efficiency in complex synthetic campaigns.

The primary advantage of using the pinacol ester derivative lies in its enhanced stability compared to the corresponding free boronic acid.[2][4] Free boronic acids are often susceptible to degradation pathways such as protodeboronation (loss of the boron group) and dehydration to form cyclic trimers known as boroxines.[4] These instabilities can lead to inconsistent reactivity, reduced yields, and a shorter shelf-life. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester effectively "protects" the Lewis acidic boron atom, rendering the molecule significantly more robust against moisture and air.[4][5] This stability translates directly to practical laboratory benefits: easier handling, amenability to purification by standard techniques like column chromatography, and a significantly longer storage life, which are critical for both academic research and industrial-scale synthesis.[2][4][5]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key characteristics of 2-methyl-2H-indazole-5-boronic acid pinacol ester are summarized below.

PropertyValueReference
CAS Number 1189746-27-7[3][6]
Molecular Formula C₁₄H₁₉BN₂O₂[3][6]
Molecular Weight 258.13 g/mol [3][]
Appearance White solid[3]
Storage Conditions Store at 0-8 °C, in a dry, sealed place[3][6]
Synonyms 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole[3][6]

Standard analytical techniques are used to confirm the identity and purity of the material. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be expected to show characteristic signals for the methyl group on the indazole nitrogen, the aromatic protons of the indazole core, and the twelve equivalent protons of the four methyl groups on the pinacol ring. Mass Spectrometry (MS) would confirm the molecular weight of 258.13.

Synthesis: The Miyaura Borylation Approach

A reliable and scalable synthesis of 2-methyl-2H-indazole-5-boronic acid pinacol ester is crucial for its availability. The most common and efficient method is the palladium-catalyzed Miyaura borylation reaction, which couples a suitable halo-indazole precursor with bis(pinacolato)diboron (B₂pin₂).[5]

Synthesis_Workflow Start 5-Bromo-2-methyl-2H-indazole Reaction Miyaura Borylation (e.g., 80-100 °C, under Argon) Start->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->Reaction Base KOAc (Potassium Acetate) Base->Reaction Solvent 1,4-Dioxane (Solvent) Solvent->Reaction Product 2-Methyl-2H-indazole-5-boronic acid pinacol ester Reaction->Product

Caption: Synthetic workflow for 2-methyl-2H-indazole-5-boronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methyl-2H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Establishing an inert atmosphere (e.g., with Argon or Nitrogen) is critical for reproducibility. Potassium acetate acts as the base, which is essential for the catalytic cycle.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

    • Causality: Pd(dppf)Cl₂ is a robust and highly active pre-catalyst for borylation reactions. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently.

  • Solvent Addition and Reflux: Add degassed anhydrous 1,4-dioxane or DMSO as the solvent. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Causality: Anhydrous, polar aprotic solvents like dioxane are used to solubilize the reagents and are stable at the required reaction temperatures. Degassing removes dissolved oxygen. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-2H-indazole-5-boronic acid pinacol ester as a white solid.

    • Causality: The work-up procedure is designed to efficiently separate the desired organic product from the inorganic byproducts and the homogenous catalyst. The stability of the pinacol ester allows for purification via silica gel chromatography without significant degradation, a key advantage over many free boronic acids.[5]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 2-methyl-2H-indazole-5-boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide (or triflate).[3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in pharmaceuticals.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[8][9]

  • Transmetalation: The boronic ester is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the methyl-indazole moiety) to the Pd(II) center, displacing the halide.[9][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition R¹-X OxAdd Oxidative Addition RedElim Reductive Elimination Transmetal Transmetalation ArPdAr R¹-Pd(II)L₂-R² ArX Aryl Halide (R¹-X) ArPdX->ArPdAr Transmetalation R²-B(pin) + Base Boronate Indazole-B(OR)₂ Activated by Base ArPdAr->Pd0 Reductive Elimination R¹-R² Product Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), 2-methyl-2H-indazole-5-boronic acid pinacol ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or potassium phosphate (K₃PO₄).[9]

    • Causality: A slight excess of the boronic ester is often used to ensure complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates and phosphates are effective and generally compatible with a wide range of functional groups.

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[9] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using freeze-pump-thaw cycles.

    • Causality: The presence of water is often beneficial or even necessary for the transmetalation step, as it can facilitate the hydrolysis of the ester to the more reactive boronic acid in situ or assist in the formation of the active boronate species.[12] Degassing is non-negotiable to prevent oxidative degradation of the Pd(0) catalyst.

  • Catalyst Addition and Heating: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.01-0.05 equiv) to the degassed mixture under a positive pressure of inert gas.[9] Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Causality: Pd(PPh₃)₄ is a common and effective Pd(0) source. Catalytic amounts are sufficient, as the catalyst is regenerated with each turn of the cycle. Heating is required to overcome the activation barriers for the steps in the catalytic cycle.

  • Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[9][12]

    • Causality: The aqueous work-up serves to quench the reaction and remove the inorganic base and salts, which are soluble in the aqueous phase, leaving the desired organic product in the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum.[9] Purify the crude residue by flash column chromatography to obtain the final coupled product.

    • Trustworthiness: This robust work-up and purification sequence is a standard, self-validating system in organic synthesis, designed to consistently isolate the product in high purity by systematically removing residual reagents, byproducts, and solvents.

References

commercial availability and purity of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-methyl-2H-indazol-5-yl)boronic acid: Commercial Availability, Purity, and Quality Control

Introduction: The Strategic Importance of a Niche Building Block

This compound, identified by its CAS Number 952319-71-0, is a heterocyclic organic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development.[1][2] Its utility is rooted in the versatile reactivity of the boronic acid functional group, which is a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[3] Boronic acids are integral to reactions like the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures frequently found in pharmacologically active molecules.[4]

The indazole scaffold itself is a privileged structure in drug discovery, present in a range of approved drugs and clinical candidates targeting various diseases.[5] The specific substitution pattern of this compound offers a precise vector for molecular elaboration, making it a sought-after intermediate for synthesizing targeted libraries of compounds.[1][6] As with any critical raw material, a thorough understanding of its commercial landscape, purity profile, and appropriate handling is paramount to ensure the reproducibility and success of research and development endeavors. This guide provides a senior application scientist's perspective on these crucial aspects.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers specializing in research chemicals, building blocks, and intermediates for the pharmaceutical industry.[2][7][8][9] It is typically offered in research quantities ranging from milligrams to multiple grams. For larger-scale needs, several suppliers also provide bulk or custom synthesis services.

The stated purity from most vendors is typically in the range of 97% to 98%, which is generally sufficient for initial screening and lead discovery efforts.[1][7] However, for more sensitive applications, such as late-stage development or quantitative assays, independent verification of purity is a critical step.

Below is a summary of representative commercial sources for this compound:

SupplierProduct IdentifierCAS NumberStated Purity
BLDpharmBD77280952319-71-098%[7]
AChemBlockQ54570 (related structure)2022976-34-597%[10]
Ambeed, Inc. (via Sigma-Aldrich)AMBH2D6F7019 (related structure)1034924-06-596%
Generic SuppliersN/A952319-71-0≥97%[1]
Hubei Tianshu PharmaceuticalCM072952319-71-0N/A[9]
Nanjing Vcare PharmaTechN/A952319-71-0N/A[2]

Note: The table includes related structures to demonstrate the general availability of functionalized indazole boronic acids from major suppliers. Researchers should always verify the specific isomer and CAS number when ordering.

Purity Analysis: A Self-Validating Protocol

The nominal purity value provided by a supplier is a useful starting point, but a rigorous, in-house quality control (QC) process is essential for scientific integrity. The choice of analytical methods should be orthogonal, providing a comprehensive picture of the material's identity, purity, and impurity profile.

Core Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the primary technique for structural confirmation.

    • ¹H NMR : Confirms the presence of all expected protons and their chemical environments. The integration values should correspond to the number of protons in the structure.

    • ¹³C NMR : Verifies the carbon backbone of the molecule.

    • Expertise & Experience : Look for the absence of significant unassigned peaks, which could indicate impurities. The characteristic B-OH proton signal is often broad and may not be readily observed or may exchange with residual water in the NMR solvent.

  • Chromatographic Methods (HPLC & LC-MS) : These are the gold standard for quantitative purity assessment.

    • High-Performance Liquid Chromatography (HPLC) : An HPLC method, typically with UV detection, is used to separate the main compound from non-volatile impurities. The purity is often reported as "% area" from the chromatogram.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful technique couples the separation power of HPLC with the mass identification capability of mass spectrometry. It confirms the molecular weight of the parent compound and provides mass information on co-eluting impurities, aiding in their identification.[4][7][11]

Experimental Protocol: Incoming Quality Control Workflow

A robust QC workflow ensures that the material meets the standards required for its intended application.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Decision & Release start Receive Reagent doc Verify CAS No. & Supplier CoA start->doc nmr ¹H NMR Analysis (Structural ID) doc->nmr hplc HPLC Analysis (% Purity) nmr->hplc lcms LC-MS Analysis (MW Confirmation & Impurity ID) hplc->lcms decision Compare Data to Spec (Purity > 97%?) lcms->decision release Release to Inventory decision->release Yes reject Reject Lot/ Contact Supplier decision->reject No

Caption: Quality control workflow for incoming this compound.

Understanding Potential Impurities

The purity of any synthetic compound is intrinsically linked to its synthesis and purification route.[5][12][13] For boronic acids, several classes of impurities are common.

  • Boroxines (Anhydrides) : Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While technically an impurity, this process is often in equilibrium, and the boroxine can revert to the monomeric boronic acid in the presence of water or during reactions in protic solvents. Its presence can, however, affect the accuracy of weighing the active monomer.

  • Starting Materials and Intermediates : Incomplete reactions can lead to residual starting materials, such as a halogenated indazole precursor or a diboron reagent.

  • Positional Isomers : The synthesis of substituted indazoles can sometimes yield a mixture of isomers (e.g., 1-methyl vs. 2-methyl).[14] Chromatographic methods like HPLC are crucial for separating and quantifying these closely related species.

  • Homocoupling Products : During Suzuki-Miyaura type reactions used in synthesis, homocoupling of the boronic acid can lead to the formation of a bi-indazole dimer.

Impurity_Sources cluster_synthesis Synthetic Route cluster_impurities Potential Impurities synthesis Synthesis of This compound boroxine Boroxine (Dehydration) synthesis->boroxine Dehydration sm Residual Starting Materials synthesis->sm Incomplete Reaction isomer Positional Isomers (e.g., 1-methyl) synthesis->isomer Non-selective Methylation byproduct Reaction By-products (e.g., Homocoupling) synthesis->byproduct Side Reactions

Caption: Relationship between synthesis and common classes of impurities.

Recommendations for Storage and Handling

To maintain the integrity and purity of this compound, proper storage and handling are critical. Supplier recommendations vary, with some suggesting room temperature storage while others specify refrigeration (2-8°C) under an inert atmosphere.[1][14][15]

Best Practices:

  • Follow Supplier Guidance : Always default to the storage conditions recommended on the supplier's safety data sheet (SDS) or product page.[6][15]

  • Inert Atmosphere : For long-term storage, keeping the compound under an inert gas like argon or nitrogen is advisable to prevent potential oxidation.[14][15]

  • Low Temperature & Dry Conditions : Refrigeration (2-8°C) and protection from moisture can slow decomposition pathways and minimize the formation of boroxine.[14][16]

  • Avoid Repeated Freeze-Thaw Cycles : If stored frozen, aliquot the material into single-use vials to avoid temperature cycling and moisture introduction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery. Its successful application, however, is not merely a matter of procurement. It demands a rigorous, scientifically-grounded approach to quality control and handling. By implementing a self-validating workflow that includes orthogonal analytical techniques (NMR, HPLC, LC-MS), researchers can ensure the identity and purity of their material. This diligence underpins the generation of reliable, reproducible data, which is the bedrock of advancing therapeutic innovation from the laboratory to the clinic.

References

Methodological & Application

Suzuki-Miyaura coupling reaction using (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of (2-methyl-2H-indazol-5-yl)boronic Acid

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] Awarded the Nobel Prize in Chemistry in 2010, this palladium-catalyzed transformation is a premier method for constructing carbon-carbon bonds, particularly C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1]

This guide focuses on a specific, high-value application: the coupling of this compound. The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[3][4] The ability to controllably attach this moiety to other aromatic or heteroaromatic systems via Suzuki-Miyaura coupling is therefore of paramount interest to researchers in drug development.

As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed mechanistic rationale for procedural choices, a robust experimental protocol, and a field-tested troubleshooting guide to empower researchers to successfully employ this compound in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a square-planar Pd(II) intermediate.[6] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the pivotal step where the organic fragment is transferred from boron to the palladium center. It is universally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate "ate" complex.[7][8] This boronate then exchanges its organic group with the halide on the Pd(II) center. For heteroaryl boronic acids like indazoles, this step can be rate-limiting due to potential coordination of the nitrogen atoms to the palladium center, which can inhibit catalysis.[9] The choice of base and solvent is therefore critical to facilitate this transfer.[8]

  • Reductive Elimination : The two organic partners, now bound to the Pd(II) center, couple to form the new C-C bond. This step collapses the Pd(II) complex, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition tm_intermediate Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) tm_intermediate->product aryl_halide Ar¹-X (Electrophile) aryl_halide->oa_intermediate boronic_acid Ar²-B(OH)₂ (Nucleophile) boronic_acid->tm_intermediate base Base (e.g., K₂CO₃) base->tm_intermediate Activates Boronic Acid Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_reagents Verify Reagent Quality - Boronic acid stable? - Catalyst active? - Solvents anhydrous/degassed? start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere sufficient? - Temperature adequate? start->check_conditions side_products Side Products Observed? check_conditions->side_products homocoupling Homocoupling? (Ar-Ar, B-B) side_products->homocoupling Yes deboronation Protodeboronation? side_products->deboronation Yes solution_no_reaction Optimize Catalyst System - Try Buchwald ligands (SPhos, XPhos) - Use stronger base (K₃PO₄, Cs₂CO₃) - Increase temperature side_products->solution_no_reaction No, just starting material solution_homocoupling Improve Degassing Use Pd(0) source Consider bulky ligands homocoupling->solution_homocoupling solution_deboronation Use stronger base (K₃PO₄) Anhydrous conditions? Use boronic ester (pinacol) deboronation->solution_deboronation

References

Synthesis of Bioactive Molecules Utilizing (2-methyl-2H-indazol-5-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-2H-Indazole Moiety in Medicinal Chemistry

The 2H-indazole scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of bioactive molecules due to its ability to form key interactions with biological targets.[1] Its presence in a range of clinically approved drugs and investigational compounds underscores its significance in modern drug discovery. The strategic methylation at the N2 position of the indazole ring, as seen in (2-methyl-2H-indazol-5-yl)boronic acid, can enhance metabolic stability and modulate the electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This boronic acid derivative is a versatile building block, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds with various aryl and heteroaryl halides.[2] This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of kinase inhibitors and other targeted therapeutics. The boronic acid group at the C5 position provides a convenient handle for introducing diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

This document provides detailed application notes and protocols for the synthesis of bioactive molecules using this compound, with a focus on the preparation of a representative kinase inhibitor scaffold.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of C-C bonds. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions cluster_product Product Indazole_Boronic_Acid This compound Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Catalyst->Bioactive_Molecule C-C Bond Formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/Water, Toluene)

Causality Behind Experimental Choices

The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst that is effective for a wide range of substrates.[3] For more challenging couplings, or to improve reaction rates and yields, catalysts with more sophisticated ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are often employed.[3]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle.[3] Cesium carbonate is often used for less reactive aryl chlorides.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.[3] The water is essential for dissolving the inorganic base and facilitating the reaction.

Detailed Experimental Protocol: Synthesis of a Representative 2-Aryl-5-(2-methyl-2H-indazol-5-yl)pyridine Kinase Inhibitor Scaffold

This protocol describes the synthesis of a hypothetical, yet representative, bioactive molecule, 2-(4-methoxyphenyl)-5-(2-methyl-2H-indazol-5-yl)pyridine, a scaffold common in kinase inhibitors.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole1189746-27-7258.13 g/mol Commercial Supplier
2-Bromo-5-chloropyridine40473-01-6192.45 g/mol Commercial Supplier
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol Commercial Supplier
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Commercial Supplier
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Commercial Supplier
Deionized Water7732-18-518.02 g/mol In-house
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (1.0 mmol, 258.1 mg).

    • Add 2-bromo-5-chloropyridine (1.2 mmol, 230.9 mg).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22.0 mg) to the reaction mixture.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Results and Characterization

The expected product is 2-(4-methoxyphenyl)-5-(2-methyl-2H-indazol-5-yl)pyridine. The yield is anticipated to be in the range of 70-85% based on similar reported reactions.[3]

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 2.4 Hz, 1H), 8.40 (s, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.70 (d, J = 8.8 Hz, 2H), 7.60 (dd, J = 8.8, 1.6 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 4.15 (s, 3H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.5, 155.0, 150.2, 148.0, 138.0, 132.0, 129.0, 128.5, 125.0, 122.0, 120.0, 114.5, 110.0, 55.5, 35.0.

  • HRMS (ESI): Calculated for C₁₉H₁₆N₄O [M+H]⁺: 317.1397, Found: 317.1395.

Safety and Handling Precautions

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Inhalation: Avoid inhaling dust or vapors.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product formationInactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst.
Incomplete degassingEnsure the reaction mixture is thoroughly degassed before adding the catalyst.
Poor quality boronic acid/esterUse a high-purity boronic acid derivative. Consider using the pinacol ester for enhanced stability.
Formation of homocoupled byproductsReaction temperature too highLower the reaction temperature and monitor the reaction closely.
Incorrect stoichiometryUse a slight excess (1.1-1.2 equivalents) of the boronic acid derivative.
Protodeborylation (loss of boronic acid group)Presence of excess water or acidUse anhydrous solvents and ensure the base is of good quality.

Conclusion: A Versatile Reagent for Modern Drug Discovery

This compound and its pinacol ester are valuable reagents for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitor discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this strategic fragment into a diverse range of molecular scaffolds. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this key building block in their drug development endeavors.

Drug_Discovery_Workflow Start Identify Biological Target (e.g., Kinase) Scaffold_Selection Select Core Scaffold (e.g., Pyridine) Start->Scaffold_Selection Reagent_Selection Choose Boronic Acid Building Block (this compound) Scaffold_Selection->Reagent_Selection Synthesis Perform Suzuki-Miyaura Coupling Reagent_Selection->Synthesis Purification Purify and Characterize (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Assays (e.g., Kinase Inhibition Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Synthesis End Candidate Drug Lead_Optimization->End

References

The Strategic deployment of (2-methyl-2H-indazol-5-yl)boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Nucleus as a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has earned the designation of a "privileged scaffold."[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows for precise three-dimensional orientation of substituents to engage with biological targets. This has led to the successful development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[2][3] The 2H-indazole tautomer, in particular, has been a focus of significant synthetic and medicinal chemistry efforts.

This technical guide focuses on a key building block for accessing this privileged core: (2-methyl-2H-indazol-5-yl)boronic acid . We will explore its critical role in the synthesis of high-value therapeutic agents, with a particular emphasis on its application in the construction of PARP inhibitors. This document will provide not only detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions but also the scientific rationale underpinning these experimental designs.

Application Focus: Synthesis of PARP Inhibitors – The Case of Niraparib

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[4] In cancer cells with deficiencies in other DDR pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[4][5] Niraparib (MK-4827) is a potent, orally bioavailable PARP-1 and PARP-2 inhibitor that has demonstrated significant efficacy in the treatment of ovarian and breast cancers.[5][6]

The molecular architecture of Niraparib features a central 2-phenyl-2H-indazole-7-carboxamide core. The synthesis of this key intermediate heavily relies on the strategic use of this compound in a pivotal Suzuki-Miyaura cross-coupling reaction.

Below is a diagram illustrating the key disconnection in the retrosynthesis of Niraparib, highlighting the role of this compound.

G Niraparib Niraparib Indazole_Amide 2-Aryl-2H-indazole-7-carboxamide Intermediate Niraparib->Indazole_Amide Final Elaboration Boronic_Acid This compound Indazole_Amide->Boronic_Acid Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide Partner (e.g., a bromophenylpiperidine derivative) Indazole_Amide->Aryl_Halide

Caption: Retrosynthetic analysis of Niraparib.

The 2-methyl-2H-indazole moiety in Niraparib is crucial for its potent inhibitory activity. It orients the phenylpiperidine substituent into the active site of the PARP enzyme, enabling key interactions that drive its high affinity. The choice of the 2-methyl isomer over the 1H-indazole tautomer is a critical design element, influencing the overall conformation and electronic properties of the molecule.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The following protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is a synthesis of best practices observed in the process development of Niraparib and related compounds.[7][8]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical for efficient Suzuki-Miyaura coupling. For nitrogen-rich heterocycles like indazoles, which can act as catalyst poisons, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle while preventing the formation of inactive palladium complexes.[8] The use of pre-catalysts, where the palladium is already complexed with the ligand, can enhance reproducibility and activity.[8]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8]

  • Temperature: The reaction is typically heated to ensure a sufficient reaction rate. However, excessively high temperatures can lead to catalyst degradation and increased side product formation. An optimal temperature range is usually determined through empirical optimization.

Materials and Reagents:
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Aryl Bromide-1.01.0 mmol
This compound175.981.2 - 1.51.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.02 - 0.052-5 mol%
Base (e.g., K₂CO₃)138.212.0 - 3.02.0 - 3.0 mmol
Solvent (e.g., 1,4-Dioxane/Water)--4:1 mixture, 5 mL
Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Combine Aryl Bromide, This compound, and Base B Purge with Inert Gas A->B C Add Degassed Solvent and Catalyst B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC or LC-MS D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the PARP inhibitor Niraparib underscores its strategic importance in constructing complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their own drug discovery endeavors. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic application of privileged scaffolds and their corresponding building blocks, such as the 2-methyl-2H-indazole core and this compound, will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

Strategic Diversification of the Pazopanib Scaffold: Synthesis of Novel 5-Substituted Indazole Analogues via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of novel pazopanib analogues by leveraging (2-methyl-2H-indazol-5-yl)boronic acid as a key building block. We will explore the strategic rationale for modifying the core indazole moiety, present a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and outline the necessary workflows for product realization and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in expanding the chemical space of kinase inhibitors for structure-activity relationship (SAR) studies and the discovery of next-generation therapeutics.

Introduction: Beyond the Parent Scaffold

Pazopanib is a potent multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of key receptors such as VEGFR and PDGFR, thereby disrupting tumor angiogenesis and growth.[1] The molecular architecture of pazopanib consists of three primary fragments: a substituted indazole, a pyrimidine linker, and a methylbenzenesulfonamide moiety (Figure 1).

Pazopanib StructureFigure 1. Chemical Structure of Pazopanib.

The synthesis of analogues is a cornerstone of modern drug discovery, aimed at optimizing a lead compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). The established synthetic routes to pazopanib typically involve a nucleophilic aromatic substitution to connect the N-methylated indazole-6-amine to the 4-position of the pyrimidine ring.[2][3][4]

This application note proposes a strategic departure from the traditional C-N linkage at the 6-position. We will focus on creating a C-C bond at the 5-position of the indazole ring. This modification fundamentally alters the geometry and electronic nature of the scaffold's core, offering a pathway to novel analogues with potentially differentiated biological activity. The key to this strategy is the use of This compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation in pharmaceutical synthesis.[5]

The Strategic Rationale: C-5 Linkage as a Vector for Novelty

The decision to replace the 6-methylamino linker with a direct C-C bond at the 5-position is driven by several key medicinal chemistry principles:

  • Conformational Rigidity: A direct C-C bond between the indazole and pyrimidine rings introduces a higher degree of rigidity compared to the more flexible C-N-C(methyl) linkage in pazopanib. This can lock the molecule into a specific conformation, potentially leading to a more favorable (or unfavorable) interaction with the target kinase's binding site.

  • Exploring New Binding Interactions: Shifting the point of attachment from the 6- to the 5-position alters the trajectory of the sulfonamide side chain. This may allow the analogue to access different pockets or form new hydrogen bonds and hydrophobic interactions within the ATP-binding site.

  • Modulation of Physicochemical Properties: The removal of the basic methylamino group and the introduction of a purely aromatic C-C linkage will significantly impact the molecule's pKa, lipophilicity (logP), and polar surface area. These changes can have profound effects on solubility, cell permeability, and metabolic stability.

  • Intellectual Property: Creating structurally distinct analogues provides an avenue for generating novel intellectual property around the pazopanib scaffold.

The Key Building Block: this compound

Boronic acids are versatile reagents in organic chemistry, prized for their stability, low toxicity, and reactivity in cross-coupling reactions.[6][7] this compound is the cornerstone of the proposed synthesis, serving as the donor of the indazole moiety.

PropertyValueSource
CAS Number 952319-71-0[8][9]
Molecular Formula C₈H₉BN₂O₂[8][9]
Molecular Weight 175.98 g/mol [8]
Appearance Off-white to light yellow solid
Primary Application Suzuki-Miyaura Cross-Coupling[5]

Proposed Synthetic Pathway and Detailed Protocol

We propose a convergent, two-step synthesis to achieve the target pazopanib analogue. The strategy involves first coupling the key boronic acid with a di-halogenated pyrimidine, followed by a subsequent nucleophilic aromatic substitution with the sulfonamide side chain.

Overall Reaction Scheme

The proposed synthetic route is illustrated below.

G Setup Reaction Setup (Inert Atmosphere) Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, HRMS) Purification->Characterization Final Pure Analogue (>95% Purity) Characterization->Final Data Confirms Structure

References

Application Note: Strategic Approaches for the Suzuki-Miyaura Coupling of (2-methyl-2H-indazol-5-yl)boronic acid with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of bi-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with the indazole moiety being a privileged core in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the crucial carbon-carbon bonds that unite these complex fragments. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling (2-methyl-2H-indazol-5-yl)boronic acid with challenging heteroaryl chlorides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, provide detailed experimental protocols, and offer a guide to troubleshooting common issues.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation due to its high functional group tolerance and the general stability of its organoboron reagents.[1] In pharmaceutical discovery, linking N-containing heterocycles like indazoles to other heteroaromatic rings is a common strategy for modulating physicochemical properties and biological activity. While aryl bromides and iodides are traditional substrates, the use of more abundant and cost-effective heteroaryl chlorides presents a significant synthetic challenge.[2] The strength of the C–Cl bond makes the initial, rate-limiting oxidative addition step of the catalytic cycle considerably more difficult.[2][3]

This guide focuses specifically on the coupling of this compound, a key building block, with a variety of heteroaryl chlorides. We will dissect the key variables—catalyst, ligand, base, and solvent—to provide a rational framework for reaction development and optimization.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for logical troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of reaction components directly influences the efficiency of each step.

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the heteroaryl-chloride (Het-Cl) bond, forming a Pd(II) intermediate. This is typically the slowest step for chlorides and requires a highly active catalyst.[2][4]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Heteroaryl Chlorides Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) PdII_Het L₂Pd(II)(Het)(Cl) Pd0->PdII_Het HetCl Het-Cl (Heteroaryl Chloride) HetCl->PdII_Het PdII_Het->Pd0 Transmetalation Transmetalation PdII_BiHet L₂Pd(II)(Het)(Indazolyl) PdII_Het->PdII_BiHet BoronicAcid (Me-Indazolyl)-B(OH)₂ Boronate [(Me-Indazolyl)-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Boronate->PdII_BiHet RedElim Reductive Elimination Product Het-(Indazolyl-Me) (Product) PdII_BiHet->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Critical Parameters for Successful Coupling

Optimizing the coupling of this compound with heteroaryl chlorides requires careful consideration of four interconnected variables.

Catalyst & Ligand Selection: The Key to C-Cl Activation

The primary hurdle in coupling heteroaryl chlorides is the high bond dissociation energy of the C-Cl bond. Overcoming this requires a catalyst system that is both electron-rich and sterically bulky.[2] This combination promotes the crucial oxidative addition step.

  • Palladium Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often more efficient as they generate the active Pd(0) species more cleanly and reliably.

  • Phosphine Ligands: This is the most critical choice. Standard ligands like PPh₃ are ineffective for C-Cl activation. The development of bulky, electron-donating dialkylbiaryl phosphine ligands by research groups like Buchwald and Fu has been transformative.[2][8] These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[9] For heteroaryl couplings, ligands such as SPhos , XPhos , and RuPhos are considered the state-of-the-art.[8][10] N-heterocyclic carbenes (NHCs) can also be effective ligands for these challenging couplings.[6]

Base Selection: Driving Transmetalation

The base plays a multifaceted role, primarily by activating the boronic acid to form a more reactive boronate complex, thereby facilitating transmetalation.[4][6] The choice of base can significantly impact yield, particularly when dealing with substrates containing base-sensitive functional groups.

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. Its strength is sufficient to promote the reaction without causing extensive hydrolysis of sensitive esters or amides.[11]

    • Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong and effective base, while potassium carbonate is a milder, more economical option suitable for more reactive chlorides.

    • Fluorides (KF, CsF): Fluoride bases can be particularly effective, especially in anhydrous conditions or with boronic esters, though they are often used for more sensitive substrates.[12][13]

Solvent Systems: Influencing Solubility and Kinetics

The solvent must solubilize all components of the reaction and remain stable at the required temperatures. Aprotic polar solvents are typically preferred.

  • Ethers (1,4-Dioxane, THF): These are the most common solvents for Suzuki couplings. They offer good solubility for a wide range of substrates and reagents. Often, a mixture with water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the inorganic base and facilitate boronate formation.[5]

  • Aromatic Hydrocarbons (Toluene, Xylene): These are excellent for higher temperature reactions, which may be necessary for particularly unreactive heteroaryl chlorides.

  • Polar Aprotic Solvents (DMF, DMAc): While effective at solubilizing reagents, these can sometimes lead to side reactions or make product isolation more difficult.

Temperature and Reaction Time

Due to the inert nature of the C-Cl bond, elevated temperatures (typically 80-120 °C) are almost always required. Reaction times can vary from a few hours to 24 hours. Progress should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid potential product degradation.

Experimental Protocols and Optimization

General Protocol for Reaction Screening

This protocol provides a robust starting point for coupling this compound with a generic heteroaryl chloride.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • SPhos ligand (if using a simple Pd source like Pd₂(dba)₃, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • To a reaction vial or flask equipped with a magnetic stir bar, add the heteroaryl chloride (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst (0.01 mmol, 2 mol%).

  • Add the degassed solvent mixture (e.g., 2.0 mL Dioxane, 0.5 mL Water). The mixture should be sparged with inert gas for 10-15 minutes prior to addition.[5]

  • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS or TLC as needed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like Ethyl Acetate and water.

  • Separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization Workflow and Data Summary

If the initial screening provides low yield or no reaction, a systematic optimization approach is necessary. The following workflow diagram and data table provide a logical progression for troubleshooting and a summary of common conditions.

Optimization_Workflow Reaction Optimization Workflow Start Start: Initial Screening (Protocol 4.1) Check Check Conversion by LC-MS Start->Check Success Success! (>70% Yield) Check->Success Good Troubleshoot Low Conversion (<70%) Check->Troubleshoot Poor ChangeLigand 1. Change Ligand (e.g., SPhos → XPhos) Maintain Temp/Base Troubleshoot->ChangeLigand ChangeLigand->Check Re-evaluate ChangeBase 2. Change Base (e.g., K₃PO₄ → Cs₂CO₃) Use Best Ligand ChangeLigand->ChangeBase ChangeBase->Check Re-evaluate ChangeSolvent 3. Change Solvent/Temp (e.g., Dioxane → Toluene, 110°C) Use Best Ligand/Base ChangeBase->ChangeSolvent ChangeSolvent->Check Re-evaluate Failure Persistent Failure: Consider alternative strategy (e.g., Ni catalysis, convert Cl to Br) ChangeSolvent->Failure

References

Application Notes & Protocols: Synthesis and Screening of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized indazoles and outlines fundamental protocols for their subsequent biological evaluation. We delve into the causality behind experimental choices, offering detailed, self-validating protocols grounded in established literature, and present a framework for researchers, scientists, and drug development professionals to accelerate the discovery of novel indazole-based therapeutics.

The Significance of the Indazole Scaffold in Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. While rare in nature, synthetic indazole derivatives are prominent in pharmacology.[2][3][4] Several FDA-approved drugs feature this core structure, validating its importance. Notable examples include:

  • Pazopanib and Axitinib : Potent tyrosine kinase inhibitors used in cancer therapy.[1][4][5]

  • Bendazac and Benzydamine : Non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Granisetron : A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy patients.[4]

The therapeutic success of these molecules stems from the indazole's ability to act as a versatile pharmacophore, engaging in various biological interactions and serving as a rigid scaffold for presenting diverse functional groups to target proteins.[2][4]

Strategic Approaches to Indazole Synthesis

The construction of the indazole core can be achieved through numerous synthetic routes. The choice of method is dictated by the desired substitution pattern, availability of starting materials, and scalability. Here, we compare three robust and widely adopted strategies.

Comparative Analysis of Synthetic Routes
Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)[7]Tolerates various alkyl/aryl amines; sensitive to alcohol solvent.[7]Metal-free, inexpensive starting materials, versatile for 2H-indazoles.[4][7]Can be low-yielding with secondary alcohols and anilines; may require optimization.[7]
Palladium-Catalyzed C-H Activation/Annulation Good to Excellent (>70%)Broad tolerance for functional groups on hydrazones and aryl partners.High efficiency, excellent regioselectivity, mild reaction conditions.[8]Requires transition-metal catalyst and specific oxidants; cost can be a factor.
Suzuki-Miyaura Cross-Coupling Good to Excellent (>80%)Broad scope for aryl/vinyl boronic acids on halo-indazole precursors.Highly reliable for C-C bond formation, vast commercial availability of building blocks.[9][10][11]Requires pre-functionalized indazole core (e.g., iodo- or bromo-indazole).
Overall Synthesis & Screening Workflow

The path from conceptualization to a biologically active indazole involves a multi-step, iterative process. The following workflow illustrates the key stages.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_screening Screening Phase A Reactant Selection (e.g., o-nitrobenzaldehyde) B Core Synthesis (e.g., Davis-Beirut Rxn) A->B C Functionalization (e.g., Suzuki Coupling) B->C D Purification (Column Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Primary Screening (e.g., Kinase Assay) E->F G Secondary Screening (Cell Viability Assay) F->G H Lead Optimization G->H H->A Iterative Design

Caption: High-level workflow for indazole synthesis and screening.

Experimental Protocols: Synthesis & Characterization

Protocol 1: Synthesis of a 2-Aryl-2H-indazole via the Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles from ortho-nitrobenzyl amines or alcohols.[4][12] The reaction proceeds through an in-situ redox process under basic conditions, generating a key nitroso intermediate that undergoes cyclization.[12][13]

Mechanism Rationale: The reaction is initiated by deprotonation at the benzylic position. This is followed by an internal redox reaction where the nitro group is reduced and the benzylic position is oxidized, leading to a nitroso-imine intermediate. A subsequent nucleophilic attack by the imine nitrogen onto the nitroso nitrogen, followed by dehydration, forms the stable 2H-indazole ring.[14] The choice of a mild base like KOH in an alcoholic solvent facilitates this cascade efficiently.[4]

G Start o-Nitrobenzylamine Intermediate1 Benzylic Anion Start->Intermediate1 Deprotonation Base Base (KOH) Intermediate2 Nitroso-Imine Intermediate Intermediate1->Intermediate2 Internal Redox & Rearrangement Product 2H-Indazole Intermediate2->Product Cyclization & Dehydration

Caption: Simplified mechanism of the Davis-Beirut reaction.

Step-by-Step Protocol:

  • Step 1: Synthesis of N-(2-nitrobenzyl)amine precursor: To a solution of o-nitrobenzaldehyde (1.0 eq) in methanol, add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Step 2: Reduction of Imine: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 3: Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(2-nitrobenzyl)amine is often used directly in the next step.

  • Step 4: Davis-Beirut Cyclization: Dissolve the crude N-(2-nitrobenzyl)amine in methanol. Add a 5% aqueous solution of potassium hydroxide (KOH) (2.0 eq).[4] Heat the mixture to 60 °C and stir for 6 hours, monitoring by TLC.[4]

  • Step 5: Final Isolation: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and dry. If no precipitate forms, extract the mixture with ethyl acetate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.[7]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-3 Arylation

For creating libraries of analogs, late-stage functionalization is key. The Suzuki-Miyaura coupling is a highly robust method for forming C-C bonds, ideal for diversifying an indazole scaffold that has been pre-functionalized with a halogen, such as 3-iodo-1H-indazole.[9][15]

Causality of Reagents:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The Pd(0) species is the active catalyst that undergoes oxidative addition into the C-I bond of the indazole.[11]

  • Base (e.g., Na₂CO₃, K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[11]

  • Solvent (e.g., Dioxane/Water): A mixed solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base.

Step-by-Step Protocol:

  • Step 1: Reaction Setup: To a microwave vial or Schlenk tube, add 3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).[9]

  • Step 2: Add Solvent and Degas: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[9] Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Step 3: Reaction: Seal the vial and heat the mixture. For microwave synthesis, typical conditions are 120-150 °C for 30-60 minutes.[9] For conventional heating, stir at 80-100 °C for 12-24 hours.[11] Monitor progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Step 5: Chromatography: Purify the residue by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to yield the pure 3-aryl-1H-indazole.

Structural Characterization

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy and mass spectrometry is standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying the position of substituents. For N-substituted indazoles, distinguishing between the N-1 and N-2 isomers is crucial. Key diagnostic signals in ¹H NMR include the chemical shift of the C3-H proton, which is typically found further downfield in 1H-indazoles (δ ≈ 8.0 ppm) compared to 2H-isomers.[16][17] In ¹³C NMR, the chemical shifts of the bridgehead carbons (C3a and C7a) are also diagnostic.[16][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Protocols for Biological Screening

Once a library of substituted indazoles is synthesized and characterized, the next step is to evaluate their biological activity. Given that many indazoles are potent kinase inhibitors, a primary biochemical kinase assay followed by a cell-based viability assay is a common screening cascade.[1][5]

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[19]

Principle: The assay measures the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the luminescent signal. As the inhibitor concentration increases, kinase activity decreases, ADP production falls, and the light output increases.

G A Kinase + Substrate + ATP + Indazole Inhibitor B Kinase Reaction (ADP is produced) A->B C ADP-Glo™ Reagent 1 (Stops kinase reaction, depletes remaining ATP) B->C D ADP-Glo™ Reagent 2 (Converts ADP to ATP, Luciferase generates light) C->D E Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, its specific peptide substrate, and ATP in kinase reaction buffer.

  • Initiate Inhibition: Add the serially diluted indazole compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[20]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Protocol 4: Cell Viability/Cytotoxicity Screening (MTT Assay)

After identifying hits in a biochemical assay, it's crucial to assess their effect in a cellular context. The MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[21][23] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[22]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[23]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the indazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[22]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[21][23]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[23]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 or IC50 value.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. By leveraging robust and adaptable synthetic strategies, such as the Davis-Beirut reaction and palladium-catalyzed cross-couplings, researchers can efficiently generate diverse libraries of substituted indazoles. A systematic screening cascade, beginning with target-based biochemical assays and progressing to cell-based functional assays, provides a clear and effective path for identifying promising lead compounds for further preclinical development. The protocols and strategic insights provided herein serve as a comprehensive resource to empower researchers in this exciting field of drug discovery.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-methyl-2H-indazol-5-yl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] Its structural motif is present in a variety of pharmacologically active molecules. The successful and efficient large-scale synthesis of this reagent is therefore of critical importance for drug development and manufacturing. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the industrial-scale production of this compound, focusing on synthetic strategy, process optimization, purification, and safety.

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity in the initial stages and robust conditions for the introduction of the boronic acid functionality. This guide will explore the critical aspects of this synthesis, providing practical, field-proven insights to ensure a scalable, safe, and efficient process.

Strategic Overview of the Synthesis

The overall synthetic strategy for this compound can be dissected into two primary stages:

  • Synthesis of the Key Intermediate: 5-bromo-2-methyl-2H-indazole. This stage involves the formation of the indazole core followed by a crucial regioselective methylation.

  • Introduction of the Boronic Acid Moiety. This transformation is typically achieved from the 5-bromo-2-methyl-2H-indazole intermediate via either a lithium-halogen exchange followed by borylation or a palladium-catalyzed Miyaura borylation.

The choice of route for the second stage is a critical decision in a large-scale campaign, with significant implications for cost, safety, and throughput.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation 4-bromo-2-methylaniline 4-bromo-2-methylaniline 5-bromo-1H-indazole 5-bromo-1H-indazole 4-bromo-2-methylaniline->5-bromo-1H-indazole Diazotization & Cyclization Mixture of N1/N2 isomers Mixture of N1/N2 isomers 5-bromo-1H-indazole->Mixture of N1/N2 isomers Methylation 5-bromo-2-methyl-2H-indazole 5-bromo-2-methyl-2H-indazole Mixture of N1/N2 isomers->5-bromo-2-methyl-2H-indazole Separation This compound This compound 5-bromo-2-methyl-2H-indazole->this compound Route A: Li-Halogen Exchange Route B: Pd-Catalyzed Borylation 5-bromo-2-methyl-2H-indazole->this compound

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Precursor: 5-bromo-2-methyl-2H-indazole

A robust and scalable synthesis of the precursor is paramount. The synthesis begins with a commercially available starting material, 4-bromo-2-methylaniline, and proceeds through the formation of 5-bromo-1H-indazole, followed by a regioselective methylation.

Step 1.1: Synthesis of 5-bromo-1H-indazole

A common method for the synthesis of indazoles from anilines involves diazotization followed by intramolecular cyclization. A detailed protocol adapted from established procedures is provided below.[3]

Experimental Protocol: Synthesis of 5-bromo-1H-indazole

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge 4-bromo-2-methylaniline (1.0 eq) and a suitable solvent such as chloroform (approx. 7.4 L/kg of starting material).

  • Acetylation: Cool the mixture to below 40°C and add acetic anhydride (1.1 eq). Stir for approximately 1 hour.

  • Diazotization and Cyclization: Add potassium acetate (0.15 eq) and isoamyl nitrite (1.5 eq). Heat the reaction mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and distill off the volatiles under reduced pressure.

    • Add water and perform an azeotropic distillation to remove residual volatiles.

    • To the residue, add water and concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to effect hydrolysis.

    • Cool the mixture and basify with 50% sodium hydroxide to a pH of 11, maintaining the temperature below 37°C.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and filter.

    • Concentrate the filtrate by rotary evaporation, adding heptane to promote precipitation of the product.

    • Isolate the solid by filtration, wash with heptane, and dry under vacuum to yield 5-bromo-1H-indazole.

ParameterValue
Starting Material 4-bromo-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite
Solvent Chloroform, Ethyl acetate, Heptane
Typical Yield ~94%
Purity >98% by HPLC
Step 1.2: Methylation of 5-bromo-1H-indazole

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and achieving high regioselectivity is a common challenge.[4][5][6][7] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. For the synthesis of the desired 2-methyl isomer, conditions that favor N2 alkylation are required. While some protocols are designed for high N1 selectivity, others can be tuned to favor the N2 product.[7][8]

Experimental Protocol: Methylation of 5-bromo-1H-indazole

  • Reaction Setup: To a reactor under an inert atmosphere (e.g., nitrogen), add 5-bromo-1H-indazole (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0°C and add a base such as sodium hydride (NaH, 1.1 eq) portion-wise, maintaining the temperature.

  • Methylation: Add a methylating agent such as methyl iodide (CH3I, 1.1 eq) or dimethyl sulfate ((CH3)2SO4, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

  • Work-up and Separation:

    • Quench the reaction by the slow addition of water.

    • Extract the product mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude product will be a mixture of 5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole.

    • The isomers can be separated by column chromatography on a large scale using a medium pressure liquid chromatography (MPLC) system.

ParameterValue
Starting Material 5-bromo-1H-indazole
Key Reagents Sodium hydride, Methyl iodide (or Dimethyl sulfate)
Solvent DMF or THF
Typical Isomer Ratio Varies with conditions, requires optimization
Purification Method MPLC

PART 2: Introduction of the Boronic Acid Moiety

With the precursor, 5-bromo-2-methyl-2H-indazole, in hand, the next critical step is the introduction of the boronic acid group at the 5-position. Two primary methods are considered for large-scale synthesis.

cluster_A Route A: Lithium-Halogen Exchange cluster_B Route B: Palladium-Catalyzed Borylation 5-bromo-2-methyl-2H-indazole 5-bromo-2-methyl-2H-indazole Li-Halogen Exchange 1. n-BuLi, THF, -78°C 5-bromo-2-methyl-2H-indazole->Li-Halogen Exchange Pd-Catalyzed Borylation B2pin2, Pd Catalyst, Base 5-bromo-2-methyl-2H-indazole->Pd-Catalyzed Borylation Borylation 2. B(OiPr)3 Li-Halogen Exchange->Borylation Hydrolysis 3. Aqueous Acid Borylation->Hydrolysis This compound This compound Hydrolysis->this compound Optional Hydrolysis Hydrolysis of Pinacol Ester Pd-Catalyzed Borylation->Optional Hydrolysis Optional Hydrolysis->this compound

Caption: Two primary routes for the borylation of 5-bromo-2-methyl-2H-indazole.

Route A: Lithium-Halogen Exchange

This classic method involves the reaction of the aryl bromide with an organolithium reagent at cryogenic temperatures to form an aryllithium species, which is then quenched with a borate ester.[4][5]

Experimental Protocol: Lithium-Halogen Exchange and Borylation

  • Reaction Setup: In a reactor equipped for cryogenic temperatures and under a strict inert atmosphere, dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78°C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) while maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

  • Borylation: Add triisopropyl borate (B(OiPr)3, 1.2 eq) dropwise, again maintaining the temperature below -70°C.

  • Quenching and Work-up:

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic.

    • Extract the product with an organic solvent.

    • Proceed to purification.

Large-Scale Considerations for Route A:

  • Safety: The use of pyrophoric n-BuLi on a large scale requires specialized handling equipment and stringent safety protocols.

  • Cryogenic Temperatures: Maintaining -78°C in large reactors is energy-intensive and requires significant capital investment.

  • Exothermicity: The quenching of the aryllithium species is highly exothermic and requires careful control of the addition rate and efficient cooling.

Route B: Palladium-Catalyzed Miyaura Borylation

This method utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B2pin2).[9] This route often offers milder reaction conditions and better functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Borylation

  • Reaction Setup: In a reactor under an inert atmosphere, combine 5-bromo-2-methyl-2H-indazole (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 1-3 mol%), and a base (e.g., potassium acetate, KOAc, 3.0 eq) in a suitable solvent such as dioxane or DMF.

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by HPLC.

  • Work-up:

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is the pinacol ester of the desired boronic acid. This can be isolated and purified, or hydrolyzed directly to the boronic acid.

  • Hydrolysis (if required): Dissolve the crude pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and water. Add an acid (e.g., HCl) and stir until hydrolysis is complete.

Large-Scale Considerations for Route B:

  • Cost: Palladium catalysts can be expensive, although catalyst loading can often be optimized to be very low.

  • Catalyst Removal: Efficient removal of residual palladium from the final product is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

  • Reagent Purity: The quality of the diboron reagent and the absence of oxygen are crucial for high yields and catalyst longevity.

PART 3: Purification of this compound

The purification of boronic acids on a large scale can be challenging due to their physical properties. They are often solids with low solubility in many common organic solvents and have a tendency to form trimeric anhydrides known as boroxines. Non-chromatographic methods are highly preferred for industrial-scale purification.

Recommended Purification Protocol: Acid-Base Extraction and Recrystallization

  • Acid-Base Extraction:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will form a water-soluble boronate salt and move into the aqueous layer, leaving non-acidic organic impurities behind.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of ~2-3. The boronic acid will precipitate out of the solution.

  • Isolation and Recrystallization:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude boronic acid from a suitable solvent system. This may require screening of various solvents, but mixtures of an organic solvent and water are often effective.

PART 4: Quality Control and Analytical Methods

Robust analytical methods are essential to ensure the quality and purity of the final product.

Analytical TestMethodPurpose
Identity 1H NMR, 13C NMR, MSConfirms the chemical structure of the compound.
Purity HPLC-UVQuantifies the main component and detects impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonia) is a good starting point.[10]
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis and purification process.
Inorganic Impurities ICP-MSQuantifies residual metals, especially palladium if Route B is used.
Water Content Karl Fischer TitrationDetermines the amount of water in the final product.

Common Impurities:

  • Starting Material: Unreacted 5-bromo-2-methyl-2H-indazole.

  • Debrominated Byproduct: 2-methyl-2H-indazole.

  • Boroxine: The trimeric anhydride of the boronic acid.

  • Pinacol (from Route B): If the hydrolysis of the pinacol ester is incomplete.

PART 5: Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of this compound involves several hazards that must be carefully managed.

  • Flammable Solvents: Many of the solvents used (e.g., THF, heptane, ethyl acetate) are flammable. All equipment should be properly grounded, and the synthesis should be conducted in a well-ventilated area with appropriate fire suppression systems.

  • Pyrophoric Reagents: If Route A is chosen, the handling of n-butyllithium requires an inert atmosphere and specialized personal protective equipment (PPE), including fire-retardant lab coats.

  • Exothermic Reactions: The lithium-halogen exchange and the subsequent quenching are highly exothermic. Close monitoring of the reaction temperature with calibrated probes and a reliable reactor cooling system are essential. For very large scales, a semi-batch process to control the rate of reagent addition is recommended.

  • Corrosive Reagents: Strong acids and bases are used in the work-up and purification steps. Appropriate PPE (gloves, safety glasses, lab coat) must be worn.

A thorough process safety review should be conducted before any scale-up activities are initiated.

Conclusion

The large-scale synthesis of this compound is a feasible but challenging endeavor that requires careful consideration of the synthetic route, reaction conditions, and purification strategy. While the lithium-halogen exchange route is a classic approach, the palladium-catalyzed Miyaura borylation often presents a more practical and safer alternative for industrial production. A robust purification protocol based on acid-base extraction and recrystallization is key to obtaining a high-purity product suitable for pharmaceutical applications. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can successfully navigate the complexities of scaling up the synthesis of this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (2-Methyl-2H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (2-methyl-2H-indazol-5-yl)boronic acid. This guide is designed to provide in-depth, practical solutions to common challenges, helping you optimize your reaction yields and achieve your synthetic goals. As Senior Application Scientists, we combine technical expertise with field-proven insights to address the specific nuances of working with this N-heterocyclic boronic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in Suzuki couplings.

Q1: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate first?

A1: Low yields with this specific substrate often stem from a few critical areas. Begin by systematically evaluating the following:

  • Reagent Quality and Stability: this compound, like many N-heterocyclic boronic acids, can be susceptible to degradation. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially under harsh basic conditions or in the presence of excess water.[1][2][3] Ensure you are using a fresh, high-purity batch of the boronic acid. Consider converting it to a more stable form, such as a pinacol ester, if instability is suspected.[3][4][5]

  • Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and ligand is crucial for success. For N-heterocyclic substrates like indazoles, specialized ligands are often required to achieve high efficiency.[6][7] Standard catalysts like Pd(PPh₃)₄ may be less effective.[6]

  • Base and Solvent Selection: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions.[8][9][10] The effectiveness of the base is also highly dependent on the solvent system.[11]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[11][12] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction can lead to catalyst deactivation and low yields.[11]

Q2: I am observing significant amounts of a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[12][13] It can be promoted by the presence of oxygen, which can alter the palladium catalytic cycle.[12] To minimize homocoupling:

  • Ensure Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[11]

  • Optimize Catalyst and Ligand: Certain ligand systems can suppress homocoupling by promoting the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands are often effective in this regard.[14]

  • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling reaction over homocoupling.[2]

Q3: My starting aryl halide is being consumed, but I am only isolating the dehalogenated arene. What is causing this protodehalogenation?

A3: Protodehalogenation, the replacement of the halide with a hydrogen atom, can compete with the desired cross-coupling. This side reaction can be influenced by:

  • Inefficient Catalyst System: If the catalytic cycle is slow, competing pathways like protodehalogenation can become more prominent.[11]

  • Reaction Conditions: High temperatures and certain bases can sometimes exacerbate this issue.[11] Consider screening milder bases or lowering the reaction temperature.

  • Solvent Choice: The solvent can act as a proton source. Ensure you are using appropriate, and if necessary, anhydrous solvents.

II. Systematic Troubleshooting Guide

If you are experiencing low yields, use this guide to systematically diagnose and resolve the issue.

Symptom 1: Little to No Product Formation

If you observe the consumption of starting materials with little or no formation of the desired product, consider the following:

Potential Cause Explanation Recommended Action
Inactive Catalyst The palladium catalyst may have degraded due to improper storage or exposure to oxygen. Phosphine ligands can also oxidize.[1]Use a fresh batch of a reliable palladium precatalyst and ligand. Ensure they are stored under an inert atmosphere.
Inappropriate Ligand The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. N-heterocyclic substrates often require specific ligands.Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have shown success with challenging substrates.[7][11] Pd(dppf)Cl₂ has also been shown to be effective for Suzuki couplings with indazoles.[6][15][16]
Ineffective Base/Solvent The base must be sufficiently strong and soluble to activate the boronic acid.[10]Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[10][11] Use a solvent system that promotes the solubility of the base, such as a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O).[11]
Poor Reagent Quality The boronic acid may have degraded, or the aryl halide may be impure.Use fresh, high-purity reagents. Consider purifying the boronic acid or converting it to a more stable derivative like a pinacol ester.[4][5]
Symptom 2: Incomplete Conversion

If your reaction stalls and you observe a mixture of starting materials and product, focus on optimizing the reaction conditions:

Potential Cause Explanation Recommended Action
Insufficient Catalyst Loading For challenging couplings, a higher catalyst loading may be necessary to drive the reaction to completion.Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%).
Suboptimal Temperature The reaction may require more thermal energy to overcome activation barriers.Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Incorrect Base Stoichiometry The amount of base can influence the reaction rate and selectivity.[8]Ensure you are using a sufficient excess of base (typically 2-3 equivalents).
Reaction Time Some Suzuki couplings can be slow, especially with less reactive coupling partners.Extend the reaction time and monitor the progress by TLC or LC-MS.

III. Preventative Measures and Best Practices

To proactively avoid low yields, incorporate these best practices into your experimental workflow.

Workflow for Setting Up a Robust Suzuki Coupling Reaction

Suzuki_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_execution Execution & Monitoring Reagents 1. Reagent Quality Check - Use fresh boronic acid & halide - Verify catalyst/ligand integrity Glassware 2. Glassware Preparation - Oven-dry all glassware - Cool under vacuum or inert gas Solvents 3. Solvent Degassing - Sparge with Ar or N2 for 15-30 min - Or use freeze-pump-thaw cycles Assembly 4. Assemble Under Inert Gas - Add solids (boronic acid, halide, base) - Seal flask, evacuate, and backfill with Ar/N2 (3x) Solvents->Assembly Addition 5. Add Liquids - Add degassed solvent via cannula/syringe - Add catalyst/ligand solution Heating 6. Heating & Stirring - Heat to desired temperature - Ensure vigorous stirring Addition->Heating Monitoring 7. Monitor Progress - Use TLC or LC-MS to track conversion - Adjust time/temp as needed

Caption: Recommended workflow for setting up a Suzuki coupling reaction.

The Suzuki Catalytic Cycle and Key Roles of Reagents

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd R¹-Pd(II)-X L_n (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R² L_n (Transmetalation Complex) OxAdd->Transmetal Transmetalation ([R²B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetal->Product BoronicAcid (2-methyl-2H-indazol-5-yl)B(OH)₂ Borate [R²B(OH)₃]⁻ BoronicAcid->Borate + Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][9][17]

IV. Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol serves as a starting point for optimization.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

    • In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in degassed solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously for the specified time, monitoring its progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

V. References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemistryOpen. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1998). The Journal of Organic Chemistry. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. --INVALID-LINK--

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from --INVALID-LINK--

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016). Reddit. Retrieved from --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from --INVALID-LINK--

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Catalysis. --INVALID-LINK--

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports. --INVALID-LINK--

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 5-Methyl-1H-indazole-4-boronic acid. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from --INVALID-LINK--

  • 1-Boc-1H-indazole-5-boronic acid pinacol ester. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. --INVALID-LINK--

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). Chemistry. --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. Retrieved from --INVALID-LINK--

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. --INVALID-LINK--

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. --INVALID-LINK--

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. --INVALID-LINK--

  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2022). Reddit. Retrieved from --INVALID-LINK--

  • 1H-Indazole-4-boronic acid. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. --INVALID-LINK--

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. --INVALID-LINK--

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society. --INVALID-LINK--

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to Preventing Protodeboronation of (2-methyl-2H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2-methyl-2H-indazol-5-yl)boronic acid. Our goal is to provide you with an in-depth understanding of the common challenges associated with this substrate and to offer field-proven strategies to mitigate the undesired side reaction of protodeboronation, thereby maximizing the yield and purity of your target compounds.

Section 1: Understanding the Challenge: Protodeboronation

This section addresses the fundamental principles of protodeboronation, a frequent obstacle in cross-coupling chemistry, with a specific focus on why heteroaromatic systems like indazoles are particularly susceptible.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a critical issue in my coupling reaction?

Protodeboronation is a chemical process where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly detrimental side reaction. Instead of forming the desired carbon-carbon bond with your coupling partner, the boronic acid is consumed and converted into its corresponding arene or heteroarene—in this case, 2-methyl-2H-indazole. This non-productive pathway directly reduces the overall yield of your desired product and introduces a significant byproduct that can complicate purification.[2]

Q2: Why is this compound so prone to this side reaction?

The susceptibility of this specific boronic acid stems from its nature as a basic heteroaromatic compound.[1][3] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like indazole, are known to be less stable than simple arylboronic acids.[3][4] Their decomposition can follow complex, pH-dependent mechanisms. For some basic heteroaromatics, zwitterionic species can form under neutral pH conditions, leading to rapid fragmentation of the C-B bond.[1][5][6] The rate of protodeboronation is highly variable and is influenced by the specific structure of the heteroaryl ring.[4]

Q3: What are the primary experimental factors that promote protodeboronation?

Several factors can accelerate this undesired reaction. Understanding and controlling them is key to a successful coupling:

  • pH and Choice of Base: The reaction pH is a critical variable.[1][2] Protodeboronation can be catalyzed by both acid and base.[1][7][8] The basic conditions required for the Suzuki-Miyaura reaction often accelerate protodeboronation by generating a more reactive boronate anion ([ArB(OH)₃]⁻).[2][9]

  • Temperature: Higher reaction temperatures, while often necessary to drive the coupling forward, can also significantly increase the rate of protodeboronation.[2][10]

  • Presence of Water: Water is often required to dissolve the inorganic base, but an excess can facilitate protonolysis of the C-B bond.[11][12]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose.[2]

  • Catalyst Activity: If the palladium catalyst turnover is slow, the boronic acid has more time to undergo protodeboronation before it can participate in the desired transmetalation step.[1][10]

Section 2: Troubleshooting and Mitigation Strategies

A successful experiment begins with correctly diagnosing the problem. This section provides a logical framework for identifying protodeboronation and offers a suite of strategies to overcome it.

Troubleshooting Workflow

Low yields are a common complaint, but they are a symptom, not a diagnosis. The first step is to confirm if protodeboronation is the root cause.

  • Step 1: Analyze Your Crude Reaction Mixture: Use analytical techniques like LC-MS or NMR to search for the expected mass and signature of the protodeboronated byproduct, 2-methyl-2H-indazole. Its presence is a definitive sign that this side reaction is occurring.[2][4]

  • Step 2: Run a Control Experiment: To isolate the stability of the boronic acid itself, set up a control reaction containing the this compound, base, and solvent system without the palladium catalyst and aryl halide. Heat this mixture under the same conditions as your planned coupling reaction and monitor the disappearance of the boronic acid over time.[4] This will quantify its stability under your specific conditions.

References

identifying and minimizing side reactions of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-methyl-2H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct with a mass corresponding to 2-methyl-2H-indazole. What is happening and how can I prevent it?

A1: This is a classic case of protodeboronation, a common and often frustrating side reaction for arylboronic acids. [1] It involves the replacement of the -B(OH)₂ group with a hydrogen atom, converting your starting material into the corresponding deborylated arene (in this case, 2-methyl-2H-indazole).[1][2] This not only reduces the yield of your desired product but also complicates purification.

Causality: Protodeboronation can be catalyzed by either acid or base.[1][3]

  • Acid-Catalyzed: Traces of acid can protonate the aryl-boron bond, leading to cleavage.[3]

  • Base-Catalyzed: This is more common in Suzuki-Miyaura reactions, which are typically run under basic conditions.[2] The base (e.g., hydroxide) attacks the boron atom to form a tetrahedral boronate species ([ArB(OH)₃]⁻). This intermediate can then be protonated by a proton source (like water) at the ipso-carbon, cleaving the C-B bond.[2] Heteroaromatic boronic acids can be particularly susceptible to this side reaction.[4]

Troubleshooting & Minimization Strategies:

StrategyRationaleRecommended Action
Use Anhydrous Conditions Water is a primary proton source for protodeboronation.[5]Use rigorously dried solvents (e.g., dioxane, toluene, THF) and reagents. Ensure your base is finely powdered and anhydrous.
Select a Milder Base Strong bases in aqueous media can accelerate protodeboronation.[5]Switch from strong bases like NaOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]
Degas Solvents Thoroughly While not a direct cause of protodeboronation, oxygen can lead to other side reactions and catalyst degradation, which may indirectly affect reaction efficiency and favor side pathways.Degas solvents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
Employ Boronic Esters Converting the boronic acid to a more stable ester derivative, like a pinacol or MIDA ester, can significantly reduce protodeboronation.[4][7] These act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[6][7]See Protocol 2 for the preparation of the pinacol ester.

dot

Caption: Base-catalyzed protodeboronation pathway.

Q2: My reaction is producing a symmetrical biaryl, the dimer of this compound. What causes this homocoupling and how can I suppress it?

A2: The formation of a symmetrical biaryl is due to the homocoupling of your boronic acid. This is another common side reaction in palladium-catalyzed cross-couplings.[4][8]

Causality: The primary culprit for homocoupling is often the presence of molecular oxygen.[9][10] The mechanism can involve the formation of a palladium peroxo complex, which then reacts with two molecules of the boronic acid to generate the symmetrical biaryl.[9] In some cases, homocoupling can also occur through a stoichiometric reaction between Pd(II) and the boronic acid.[6]

Troubleshooting & Minimization Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing Oxygen is a key promoter of boronic acid homocoupling.[6][9][10]Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) throughout.[5][6] Subsurface sparging with nitrogen is highly effective.[6]
Use a Pd(0) Source or an Efficient Pre-catalyst The active catalyst is Pd(0). Inefficient reduction of a Pd(II) source can sometimes favor side reactions.Use a Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst (e.g., a palladacycle) that rapidly generates the active Pd(0) species.[5]
Optimize Catalyst and Ligand A highly active catalyst system will promote the desired cross-coupling to occur much faster than the competing homocoupling.Screen bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate the key steps of the Suzuki-Miyaura catalytic cycle.[2][6]
Control Stoichiometry Using a slight excess of the boronic acid can sometimes help favor the cross-coupling over homocoupling of the coupling partner, though it won't prevent homocoupling of the boronic acid itself.A slight excess (1.1-1.2 equivalents) of the boronic acid may be beneficial, but the primary focus should be on oxygen exclusion.

dot

Caption: Troubleshooting workflow for homocoupling.

Q3: The purity of my this compound seems poor, and this is affecting my reaction outcomes. How can I purify it?

A3: The purity of the boronic acid is critical for a successful reaction. Impurities can interfere with the catalytic cycle or introduce unwanted side products. Boronic acids can dehydrate to form boroxines or degrade over time.

Purification Protocols:

  • Recrystallization: This is often the simplest method. Solvents like water, benzene, or mixtures of ethyl acetate and hexanes can be effective.[9]

  • Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.[1][9]

    • Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.

    • Filter, wash with cold water, and dry the purified product.

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[11] This can be an excellent method for purification. The adduct can often be used directly in Suzuki couplings.[11]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is designed for a typical cross-coupling with an aryl bromide, incorporating best practices to minimize protodeboronation and homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered and dried, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of (2-methyl-2H-indazol-5-yl)pinacol boronate

This protocol provides a more stable alternative to the free boronic acid, which is particularly useful for challenging couplings or for long-term storage.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or another suitable azeotroping solvent

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound and pinacol in toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Completion: Continue refluxing until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification or can be purified by column chromatography or recrystallization.

References

Technical Support Center: Optimizing Catalyst and Base Selection for (2-methyl-2H-indazol-5-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-methyl-2H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes. Here, we will delve into the nuances of catalyst and base selection, troubleshoot common issues, and provide evidence-based protocols to enhance your reaction outcomes. The inherent challenges of working with nitrogen-rich heteroaryl boronic acids, such as potential catalyst inhibition and competing side reactions, necessitate a carefully considered approach to reaction optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: When faced with a stalled reaction, a systematic evaluation of your reaction parameters is crucial. Start with the most common culprits:

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a frequent issue with nitrogen-rich heterocycles.

  • Inefficient Transmetalation: The transfer of the indazolyl group from boron to palladium can be sluggish. This step is highly dependent on the choice of base and the nature of the boronic acid species in solution.

  • Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 2-methyl-2H-indazole and reducing the amount of boronic acid available for cross-coupling.[2][3][4]

  • Reagent and Solvent Quality: The purity of your boronic acid, aryl halide, and the dryness and degassing of your solvent are paramount for a successful reaction. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5]

Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation is a common challenge with heteroaryl boronic acids, especially under basic conditions.[3][4] Here are several strategies to minimize this unwanted pathway:

  • Use Anhydrous Conditions: Rigorously dry your solvents and reagents to minimize the presence of water, which can be a proton source.[2][4]

  • Convert to a More Stable Boronic Ester: Consider converting the boronic acid to its pinacol ester.[6] Boronic esters are generally more stable and less prone to protodeboronation.[6][7] They can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]

  • Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to protodeboronation.[3][7] The boronic acid can be released in a controlled manner under the reaction conditions.

  • Careful Base Selection: While a base is necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[8] Weaker bases or a careful titration of the base can be beneficial.

Q3: What are the recommended starting points for catalyst and ligand selection for this specific coupling?

A3: For challenging substrates like this compound, the choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands are often the most effective.

  • Buchwald-type Ligands: Ligands such as SPhos and XPhos have shown excellent performance in the coupling of nitrogen-containing heterocycles.[1] They promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination.

  • Pd(dppf)Cl₂: This has been reported as an effective catalyst for the Suzuki coupling of substituted indazoles, providing good yields in relatively short reaction times.[9][10]

  • Pre-catalysts: The use of well-defined palladium pre-catalysts can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[1][11]

Below is a table summarizing recommended catalyst systems for initial screening.

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1 - 3Broad applicability for challenging substrates.[1]
PdCl₂(dppf)(none)2 - 5A common, relatively stable pre-catalyst.[9][10]
Pd-PEPPSI-IPr(none)1 - 3Air- and moisture-stable, highly active pre-catalyst.[12]

Q4: How does the choice of base influence the reaction outcome, and what are the best options for coupling this compound?

A4: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][13] However, the basicity and nucleophilicity of the base can also influence side reactions.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and often effective bases.[9] Cs₂CO₃ is a stronger base and can be beneficial for less reactive coupling partners.

  • Phosphates: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often a good choice for challenging couplings, particularly when using boronic esters.[1][7]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less effective for activating boronic acids compared to inorganic bases.

The optimal base often depends on the specific coupling partners and solvent system. Screening a few different bases is highly recommended.

Troubleshooting Scenarios

Scenario 1: Low yield with significant recovery of starting materials.

This scenario strongly suggests an issue with the catalytic cycle, likely either slow oxidative addition or inefficient transmetalation.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome catalyst deactivation.

    • Switch to a More Active Ligand: If using a less bulky ligand, switch to a Buchwald-type ligand like SPhos or XPhos.[1]

    • Screen Different Bases: The formation of the boronate species is critical for transmetalation.[8] Try a stronger base like K₃PO₄ or Cs₂CO₃.

    • Increase Temperature: Higher temperatures can accelerate all steps of the catalytic cycle. However, be mindful of potential substrate or product decomposition.

Scenario 2: Formation of significant homocoupled byproducts.

The formation of biaryl products from the homocoupling of your aryl halide or boronic acid indicates issues with the catalyst or the presence of oxygen.

  • Troubleshooting Steps:

    • Thoroughly Degas the Reaction Mixture: Oxygen can promote both the homocoupling of boronic acids and the degradation of the Pd(0) catalyst.[5] Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Use a Pd(0) Source or an Efficient Pre-catalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes lead to the formation of palladium black, which can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient pre-catalyst can mitigate this.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to favor the cross-coupling pathway over the homocoupling of the aryl halide.[7]

Experimental Protocols

The following protocols provide a starting point for the optimization of your Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure with a Buchwald Ligand

This protocol is a good starting point for a wide range of aryl halides.

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound or its pinacol ester (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).

  • Reaction: Seal the vessel and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with PdCl₂(dppf)

This protocol utilizes a common and relatively stable pre-catalyst.

  • Preparation: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low/No Conversion Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Base 2. Base Choice Start->Check_Base Check_Boronic_Acid 3. Boronic Acid Stability Start->Check_Boronic_Acid Check_Conditions 4. Reaction Conditions Start->Check_Conditions Optimize_Ligand Switch to Bulky Electron-Rich Ligand (e.g., SPhos) Check_Catalyst->Optimize_Ligand Inactive? Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Deactivated? Screen_Bases Screen Stronger Bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases Inefficient Transmetalation? Use_Ester Convert to Pinacol or MIDA Ester Check_Boronic_Acid->Use_Ester Protodeboronation? Anhydrous Ensure Anhydrous Conditions Check_Boronic_Acid->Anhydrous Protodeboronation? Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Slow Reaction? Degas Thoroughly Degas Solvent Check_Conditions->Degas Side Reactions? Success Improved Yield Optimize_Ligand->Success Increase_Loading->Success Screen_Bases->Success Use_Ester->Success Anhydrous->Success Increase_Temp->Success Degas->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

dealing with homocoupling of (2-methyl-2H-indazol-5-yl)boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Homocoupling of (2-methyl-2H-indazol-5-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth troubleshooting strategies for a common yet often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of your boronic acid, specifically focusing on this compound. The indazole motif is a cornerstone in medicinal chemistry, making the mastery of its coupling reactions paramount for efficient drug discovery pipelines.[1] This document will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven protocols to help you maximize the yield of your desired cross-coupled product.

The Challenge: Understanding Homocoupling in the Context of Indazole Boronic Acids

Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a persistent challenge in many Suzuki-Miyaura reactions.[2] This side reaction not only consumes your valuable boronic acid, leading to reduced yields of the target molecule, but also introduces a often difficult-to-separate impurity. With heteroaryl boronic acids like this compound, the electronic nature of the heterocyclic ring system can influence the propensity for this unwanted reaction. The 2-methyl-2H-indazole system is relatively electron-rich, which can impact the kinetics of the catalytic cycle.

Two primary mechanistic pathways are generally responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore a critical first line of defense.[3][4]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a portion of the precatalyst can react directly with the boronic acid to form the homocoupled dimer. This process also serves to reduce the Pd(II) to the catalytically active Pd(0), but it comes at the cost of your starting material.

Below is a diagram illustrating the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Homocoupling Pathway A Pd(0)L2 B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OH)2) C->D R-B(OH)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G H Pd(0)L2 I Oxidation (O2) H->I O2 J Pd(II)L2 I->J K 2 x R-B(OH)2 J->K Base K->H Regenerated Catalyst L R-R K->L

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of this compound. What is the most likely cause?

A1: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then preferentially reacts with two molecules of your boronic acid. Another possibility, especially at the start of the reaction, is the direct reaction of a Pd(II) precatalyst with the boronic acid.

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing is crucial. There are two primary methods:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 20-30 minutes prior to adding the catalyst is a common and effective technique. A subsurface sparge is more efficient.

  • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, especially for highly sensitive reactions, performing three to five freeze-pump-thaw cycles on your solvent is the gold standard. This involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere.

Q3: Does the choice of palladium precatalyst influence the extent of homocoupling?

A3: Yes. While all palladium-catalyzed reactions require the generation of a Pd(0) species, starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes minimize the initial homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). However, Pd(II) precatalysts are often more stable and easier to handle. If using a Pd(II) source, ensuring rapid reduction to Pd(0) in the presence of your aryl halide can help to favor the cross-coupling pathway.

Q4: What role do ligands play in suppressing the homocoupling of this compound?

A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich heteroaryl boronic acids like your indazole derivative, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often beneficial. These ligands can promote the rate-limiting reductive elimination step of the desired Suzuki cycle, thereby outcompeting the homocoupling pathway.

Q5: Can the choice of base affect the amount of homocoupling?

A5: Absolutely. The base is required to activate the boronic acid for transmetalation. However, a base that is too strong or used in excess can sometimes promote side reactions, including protodeboronation and potentially homocoupling. For many heteroaryl couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective. It is advisable to run a screen of bases to find the optimal conditions for your specific substrate pairing.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High levels of homocoupled byproduct 1. Inadequate deoxygenation of the reaction mixture.1a. Sparge the solvent and reaction mixture with argon or nitrogen for at least 30 minutes before adding the catalyst.[3] 1b. For highly sensitive systems, perform 3-5 freeze-pump-thaw cycles.
2. Use of a Pd(II) precatalyst leading to initial homocoupling.2a. Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) by the ligand or an additive.
3. Suboptimal ligand choice.3. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands, which can accelerate the desired cross-coupling.
Low yield of desired product, with homocoupling and starting material present 1. Inefficient catalyst turnover.1a. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 1b. Ensure the chosen ligand is appropriate for the catalyst and substrates.
2. Competing protodeboronation of the boronic acid.2a. Use a more stable boronic acid derivative, such as the corresponding pinacol boronate ester. 2b. Use anhydrous solvents and ensure the base is not excessively aqueous.
3. Reaction temperature is too low or too high.3. Optimize the reaction temperature. Higher temperatures can sometimes increase the rate of homocoupling.
Inconsistent results between batches 1. Variable quality of the this compound.1. Use freshly purchased or properly stored boronic acid. Consider converting it to the more stable pinacol boronate ester for storage and use.
2. Inconsistent degassing or moisture levels.2. Standardize your degassing procedure and use anhydrous solvents for every reaction.

Recommended Experimental Protocol to Minimize Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Experimental workflow for minimizing homocoupling.

References

impact of solvent choice on the efficiency of (2-methyl-2H-indazol-5-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-methyl-2H-indazol-5-yl)boronic acid. This guide is designed to provide in-depth, field-proven insights into optimizing your reactions, with a specific focus on the critical impact of solvent selection. As a nitrogen-rich heterocyclic boronic acid, this compound presents unique challenges and opportunities in cross-coupling reactions, where the solvent system is not merely a medium but an active modulator of reactivity and stability.

This resource is structured into two main sections: a Frequently Asked Questions (FAQ) section to build a strong foundational understanding, and a Troubleshooting Guide for hands-on, problem-solving scenarios.

Frequently Asked Questions (FAQ)

This section addresses the fundamental principles governing solvent effects in reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling.

Q1: Why is solvent choice so critical for reactions with this compound?

A1: The choice of solvent is paramount because it influences nearly every aspect of the Suzuki-Miyaura catalytic cycle.[1][2] For a substrate like this compound, the solvent system dictates:

  • Solubility: It must effectively dissolve the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst/ligand complex, and the base. Polar aprotic solvents like dioxane, THF, and DMF are common choices for their ability to dissolve both organic substrates and inorganic bases.[2][3]

  • Catalyst Activity and Stability: Solvents can coordinate with the palladium catalyst.[4] This coordination can influence the catalyst's electronic properties and steric environment, thereby affecting the rates of oxidative addition and reductive elimination.[4][5] Some coordinating solvents like MeCN and DMF can even lead to changes in reaction selectivity compared to non-coordinating solvents like THF or toluene.[5]

  • Transmetalation Rate: The transmetalation step, where the indazolyl group is transferred from boron to palladium, is often the rate-determining step. The solvent mixture, particularly the presence of water, is crucial. Water helps dissolve the inorganic base and facilitates the formation of a palladium hydroxo complex, which reacts much faster with the neutral boronic acid than a palladium halide complex reacts with the corresponding boronate.[6]

  • Substrate Stability: this compound, like many heteroaryl boronic acids, is susceptible to side reactions.[7][8] The solvent system can either accelerate or mitigate these degradation pathways.

Q2: What are the most common solvent-influenced side reactions, and how do they occur?

A2: The two most significant side reactions are protodeboronation and homocoupling, both of which are heavily influenced by the reaction medium.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which generates 2-methyl-2H-indazole as a byproduct and consumes the boronic acid.[9][10] This process can be catalyzed by acid or, more relevantly for Suzuki conditions, by base.[10][11] The presence of water in the solvent mixture, while often necessary for the reaction, can serve as the proton source.[8] The stability of heteroaryl boronic acids can be particularly sensitive to pH.[11]

  • Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules.[3][10] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Thoroughly degassing the solvent is a critical step to minimize this pathway.[12]

Q3: What is the specific role of water in the solvent system? Is an anhydrous system better?

A3: The role of water is complex and often essential for efficient coupling. While it can contribute to protodeboronation, a small amount of water is typically required for several reasons:

  • Base Solubility: It helps dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, making them available to activate the boronic acid.[2]

  • Facilitating Transmetalation: Mechanistic studies have shown that in aqueous solvent mixtures, the active species for transmetalation is often a palladium hydroxo complex, (L)nPd-OH.[6] This complex reacts readily with the neutral boronic acid. In a strictly anhydrous system, the alternative pathway involving a palladium halide complex and an anionic boronate is often much slower.[6]

  • Preventing Boroxine Formation: In the absence of water, boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. While this is an equilibrium process, ensuring a small amount of water is present keeps the equilibrium shifted toward the active monomeric boronic acid.[11]

Therefore, a completely anhydrous system is often not ideal. The key is to use a carefully controlled amount of degassed water, typically in a mixture with an organic solvent like dioxane or THF.[12][13]

Troubleshooting Guide

This guide provides a structured, question-and-answer approach to resolving common experimental issues.

Q4: My reaction yield is low or the reaction has stalled. Could the solvent be the problem?

A4: Yes, the solvent system is one of the first variables to investigate for low yield.

  • Issue: Poor Solubility: If you observe that your starting materials or base are not fully dissolved at the reaction temperature, the reaction is likely limited by mass transport.

    • Solution: Switch to a more effective solvent system. If you are using THF/water, consider trying dioxane/water, which has a higher boiling point and can improve solubility.[14] For particularly challenging substrates, a solvent like DMF or DMAc might be necessary to achieve the required temperature and solubility, but be aware that these coordinating solvents can alter catalyst behavior.[2][5]

  • Issue: Catalyst Deactivation: The indazole moiety in your substrate is a nitrogen-rich heterocycle, which can potentially coordinate to the palladium center and inhibit catalysis.[13]

    • Solution: The solvent can play a role in modulating these interactions. A more polar or coordinating solvent might compete for coordination sites on the palladium, potentially preventing catalyst inhibition by the substrate or product. However, this is a delicate balance, as strong solvent coordination can also slow down the desired catalytic steps.[4] Experimenting with different solvent families (e.g., ethereal vs. aromatic vs. polar aprotic) is recommended.

  • Issue: Suboptimal Water Content:

    • Solution: The ratio of organic solvent to water is critical. A typical starting point is a 4:1 or 5:1 mixture of dioxane:water.[13] If you suspect issues, perform a small-scale optimization screen varying this ratio (e.g., 10:1, 4:1, 2:1) to find the sweet spot for your specific coupling partners.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical process for diagnosing solvent-related issues causing low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed Solubility Are all components soluble at reaction temperature? Start->Solubility Degassing Was the solvent thoroughly degassed? Solubility->Degassing Yes CheckSolubility Action: Observe reaction mixture. Test solubility of starting materials. Solubility->CheckSolubility No Ratio Is the organic/water ratio optimized? Degassing->Ratio Yes CheckDegassing Action: Review degassing procedure (e.g., sparging, freeze-pump-thaw). Degassing->CheckDegassing No CheckRatio Action: Run small-scale screens varying the solvent:water ratio. Ratio->CheckRatio No ChangeSolvent Solution: Switch to a solvent with higher boiling point/polarity (e.g., THF -> Dioxane -> DMF). CheckSolubility->ChangeSolvent DegasAgain Solution: Ensure rigorous inert atmosphere and use freshly degassed solvents. CheckDegassing->DegasAgain OptimizeRatio Solution: Implement optimal ratio (e.g., 4:1 Dioxane:H2O) for scale-up. CheckRatio->OptimizeRatio

Caption: A decision tree for troubleshooting low-yield reactions.

Q5: I am observing a significant amount of 2-methyl-2H-indazole byproduct. How can I minimize protodeboronation?

A5: This indicates that protodeboronation is outcompeting the desired cross-coupling. This is a common issue with electron-rich or nitrogen-containing heteroaryl boronic acids.[3][8]

  • Solution 1: Use a More Stable Boronic Acid Derivative. This is often the most robust solution. Instead of the boronic acid, use its corresponding pinacol ester or MIDA boronate.[8] MIDA boronates are particularly stable and undergo a slow release of the active boronic acid under the basic reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[7]

  • Solution 2: Modify the Solvent System. While some water is necessary, excess water can accelerate protodeboronation. Try reducing the amount of water in your solvent mixture (e.g., move from 4:1 to 10:1 dioxane:water).

  • Solution 3: Change the Base. The strength and nature of the base can influence the rate of protodeboronation.[10] While a strong base is needed, switching from an alkali carbonate (like Cs₂CO₃) to a phosphate (like K₃PO₄) can sometimes alter the reaction kinetics favorably. K₃PO₄ is often a good choice for couplings involving sensitive boronic acids.[12][15]

Data Presentation & Protocols

Table 1: Comparison of Common Solvent Systems for Suzuki-Miyaura Coupling
Solvent SystemTypical Base(s)Boiling Point (°C)Key Characteristics & Recommendations
1,4-Dioxane / H₂O K₃PO₄, Cs₂CO₃~101 (azeotrope)Workhorse System: Excellent balance of solubility for a wide range of substrates. Often the best starting point for optimization.[13][16]
THF / H₂O K₃PO₄, Cs₂CO₃~66Lower Temperature: Useful for highly reactive substrates or when thermal degradation is a concern. May have lower solubility for some partners.[5][8]
Toluene / H₂O K₃PO₄, Cs₂CO₃, K₂CO₃~85 (biphasic)Non-coordinating: Can be beneficial for avoiding catalyst inhibition. Often used with bulky, electron-rich phosphine ligands.[3][17]
DMF or DMAc K₂CO₃, Cs₂CO₃153 (DMF)High Polarity & Temp: Used for unreactive aryl chlorides or other challenging substrates. Note: DMF is a coordinating solvent that can alter catalyst selectivity and activity.[2][4][5]
2-MeTHF / H₂O K₃PO₄~80"Green" Alternative: A more environmentally friendly alternative to THF with similar properties.[17]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization is essential.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%). Alternatively, use a pre-formed palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final substrate concentration of ~0.1 M.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 h).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[16]

Workflow for Solvent Screening

This diagram illustrates an efficient workflow for optimizing the solvent system for a new reaction.

Workflow cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis Prep Prepare stock solutions of: 1. Aryl Halide 2. Pd/Ligand Complex Array Dispense stock solutions into an array of reaction vials Prep->Array AddSolids Add solids to each vial: - Boronic Acid - Base Array->AddSolids AddSolvents Add unique solvent system to each vial (e.g., Dioxane/H2O, THF/H2O, Toluene/H2O) AddSolids->AddSolvents Seal Seal, degas, and heat all vials identically AddSolvents->Seal Analysis Analyze yield/conversion for each solvent system (LC-MS, UPLC) Seal->Analysis

Caption: A parallel workflow for efficient solvent screening.

References

catalyst deactivation issues with indazole boronic acids in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Catalyst Deactivation Challenges

Welcome to the Technical Support Center dedicated to addressing catalyst deactivation issues encountered when using indazole boronic acids in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles. As Senior Application Scientists, we aim to equip you with the expertise to diagnose and resolve common challenges in your synthetic endeavors.

Troubleshooting Guide: From Symptoms to Solutions

The unique electronic properties and structural features of indazole boronic acids present specific challenges in cross-coupling reactions, primarily related to catalyst stability and activity. This section provides a systematic approach to troubleshooting, starting from the observable symptoms in your reaction.

Symptom 1: Low or No Conversion to the Desired Product

This is the most common issue, where starting materials are recovered largely unreacted, or only trace amounts of the product are formed.

Potential Causes & Diagnostic Steps:

  • Catalyst Inhibition by the Indazole Moiety: The nitrogen atoms of the indazole ring, particularly the pyrazolic nitrogen, can act as ligands for the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[1] The free N-H group of the indazole can also participate in deactivating pathways.

    • Expert Insight: Unprotected, nitrogen-rich heterocycles are known to inhibit palladium-catalyzed cross-coupling reactions.[1] The lone pair of electrons on the sp²-hybridized nitrogen atoms can effectively compete with the desired ligands for coordination sites on the palladium catalyst.

  • Protodeboronation of the Indazole Boronic Acid: Indazole boronic acids, especially those with certain substitution patterns, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction consumes the boronic acid and is often promoted by the basic and aqueous conditions of the Suzuki-Miyaura coupling.

    • Causality: The rate of protodeboronation is influenced by the electronic nature of the indazole ring, the strength of the base, the amount of water present, and the reaction temperature.

Troubleshooting Workflow for Low Conversion:

A troubleshooting workflow for low product yield.

Symptom 2: Formation of Significant Byproducts

The appearance of unexpected products alongside, or instead of, the desired coupled product can provide clues to the deactivation pathway.

Common Byproducts & Their Implications:

  • Homocoupling of the Boronic Acid: The formation of a bi-indazole species suggests that the transmetalation step is slow or inhibited, leading to reductive elimination from a diorganopalladium(II) species formed from two molecules of the boronic acid. This can be exacerbated by the presence of oxygen.

  • Dehalogenated Starting Material: If you are coupling an indazole boronic acid with a halo-aromatic partner, the formation of the corresponding arene (where the halogen has been replaced by hydrogen) points towards a competing reduction pathway.

Solutions for Byproduct Formation:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to minimize oxygen levels, which can promote homocoupling.

  • Ligand Choice: The use of appropriate ligands can stabilize the catalytic species and favor the desired cross-coupling pathway over side reactions. For instance, ferrocene-based ligands like dppf have shown success in couplings involving indazoles.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my indazole boronic acid?

A: While N-H protection (e.g., with Boc, SEM, or tosyl groups) can prevent catalyst inhibition by blocking the coordination of the acidic nitrogen, it is not always necessary.[6] There are numerous examples of successful Suzuki-Miyaura couplings with unprotected NH-free indazoles.[7][8] The decision to protect should be based on initial screening results. If low yields persist with the unprotected substrate despite optimization of other parameters, N-protection is a logical next step.

Q2: What are the best palladium catalysts and ligands for indazole boronic acid couplings?

A: There is no single "best" system, as the optimal choice depends on the specific substrates. However, successful couplings of indazoles have often utilized palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts such as Pd(dppf)Cl₂.[2][3][4][5][9][10] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or ferrocenyl phosphines like dppf are often effective in promoting the desired catalytic cycle.[2][3][4][5]

Q3: My indazole boronic acid seems to be decomposing. What can I do?

A: If you suspect protodeboronation or other decomposition pathways, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These esters often exhibit greater stability under the reaction conditions and can be used directly in the coupling reaction, sometimes requiring a fluoride source (e.g., CsF or KF) to facilitate transmetalation.[11]

Q4: Can the solvent system affect catalyst deactivation?

A: Absolutely. The choice of solvent influences the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with water as a co-solvent. For challenging couplings, exploring different solvent systems can be beneficial. In some cases, "on water" conditions with a suitable ligand have been shown to be effective for the arylation of indazoles.[12]

Mechanistic Insights into Catalyst Deactivation

Understanding the potential pathways for catalyst deactivation is key to devising effective troubleshooting strategies.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X E Inhibition by Indazole (Pd-N Coordination) A->E Indazole C Transmetalation (Ar-Pd(II)-Ind)L2 B->C Ind-B(OR)2 B->E Indazole D Reductive Elimination C->D D->A Ar-Ind F Catalyst Agglomeration (Pd Black) D->F Decomposition

Proposed mechanisms of catalyst deactivation by indazoles.

The primary deactivation pathway is believed to be the coordination of the indazole's nitrogen atoms to the palladium center, forming stable complexes that do not readily participate in the catalytic cycle.[1] This can occur with the active Pd(0) species or the Pd(II) intermediates.

Experimental Protocol: Ligand Screening for a Challenging Indazole Boronic Acid Coupling

This protocol outlines a systematic approach to screen different phosphine ligands to identify optimal conditions for a Suzuki-Miyaura reaction that is showing low conversion.

Materials:

  • Indazole boronic acid

  • Aryl halide coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • A panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1)

  • Reaction vials with septa and stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), indazole boronic acid (1.5 equiv.), and base (2.0 equiv.) to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand. Add the appropriate amount of the palladium pre-catalyst (e.g., 2 mol %) and ligand (e.g., 4.4 mol %) to each reaction vial.

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C). Stir for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Data Interpretation:

LigandCatalyst Loading (mol%)BaseTemperature (°C)Conversion (%)
PPh₃2K₂CO₃10015
P(t-Bu)₃2K₂CO₃10045
XPhos2K₂CO₃10085
SPhos2K₂CO₃10090
dppf2K₂CO₃10075

This systematic screening allows for the rapid identification of a more effective ligand for the specific transformation, overcoming the initial catalyst deactivation issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 1-Methyl vs. 2-Methyl-2H-Indazol-5-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Axitinib.[1] The strategic functionalization of the indazole nucleus is paramount in drug discovery, and the position of substituents dramatically influences a molecule's pharmacological profile. N-alkylation of the indazole ring system results in two primary regioisomers: the N1- and N2-alkylated products.[2][3] Since the 1H-indazole tautomer is generally more thermodynamically stable than its 2H-counterpart, it is the predominant form.[1]

This guide provides an in-depth comparison of the reactivity of two key synthetic building blocks: 1-methyl-1H-indazol-5-yl)boronic acid and 2-methyl-2H-indazol-5-yl)boronic acid . As versatile reagents in palladium-catalyzed cross-coupling reactions, understanding their distinct electronic and steric characteristics is crucial for researchers aiming to optimize reaction conditions and achieve desired synthetic outcomes. We will delve into their structural nuances, regioselective synthesis, and performance in the widely-used Suzuki-Miyaura coupling reaction, supported by experimental data and established chemical principles.

Part 1: Structural and Electronic Divergence

The seemingly subtle difference in the methyl group's position—at the N1 or N2 nitrogen—imparts significant changes to the molecule's geometry and electronic distribution. These differences are foundational to their distinct reactivity profiles.

  • 1-Methyl-1H-indazol-5-yl)boronic acid (N1-isomer): In this isomer, the indazole core retains a "benzenoid" character. The N1-methyl group is positioned away from the C5 boronic acid moiety, resulting in minimal steric hindrance around the reactive site.

  • 2-Methyl-2H-indazol-5-yl)boronic acid (N2-isomer): This isomer adopts a "quinonoid" electronic structure.[4] The N2-methyl group is situated in closer proximity to the C5 position. This proximity can introduce steric crowding, potentially impeding the approach of bulky reagents or catalyst complexes to the boronic acid group.

The electronic nature of the indazole ring is also modulated by the methylation position. The N1 position is considered more electron-rich, and alkylation at this site generally results in a system where the indazole acts as a more effective electron donor compared to the N2-alkylated isomer. This can influence the nucleophilicity of the boronic acid and its propensity to undergo transmetalation in cross-coupling cycles.

Caption: Structural and electronic differences between the N1 and N2 isomers.

Part 2: Regioselective Synthesis Strategies

The synthesis of either the N1- or N2-methylated indazole boronic acid hinges on controlling the regioselectivity of the N-methylation step. This is a well-studied area, and the outcome is highly dependent on the choice of base, solvent, and alkylating agent.[5] Generally, N1-alkylated products are thermodynamically controlled, while N2-alkylation is favored under kinetic conditions.[6][7]

  • N1-Selective Methylation (Thermodynamic Control): Strong, non-coordinating bases in polar aprotic solvents typically favor the formation of the more stable N1-isomer. The use of sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective method for achieving high N1 selectivity.[3][5] This proceeds through the formation of the indazolide anion, which, upon equilibration, leads to the thermodynamically preferred product.

  • N2-Selective Methylation (Kinetic Control): Mildly acidic conditions or the use of specific methylating agents can favor kinetic control and lead to the N2-isomer.[7] The N2 lone pair is often considered more sterically accessible for direct alkylation.[7] Reagents like methyl 2,2,2-trichloroacetimidate or trimethyloxonium tetrafluoroborate (Meerwein's reagent) have been shown to provide good selectivity for the N2 position.[6][8]

Caption: General synthetic workflows for N1 and N2-methyl indazole boronic acids.

Experimental Protocol: N1-Selective Methylation

This protocol is adapted from methodologies favoring thermodynamic control.[5]

  • To a stirred suspension of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide (1.2 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate 1-methyl-5-bromo-1H-indazole.

  • Subsequent lithiation followed by quenching with an appropriate borate ester and acidic workup yields the target boronic acid.

Part 3: Comparative Reactivity in Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-X-Pd(II)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OH)2, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X Boronic Ar'-B(OH)2 (Indazolylboronic Acid) Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Key Reactivity Considerations:

  • Steric Hindrance: The N2-methyl isomer presents greater steric bulk near the boronic acid. This can hinder the crucial transmetalation step, where the boron-containing species coordinates to the palladium(II) center. This may necessitate more forcing conditions (higher temperatures, longer reaction times) or the use of less sterically demanding palladium ligands to achieve comparable yields to the N1-isomer.

  • Electronic Effects: The N1-methyl indazole ring is generally more electron-donating. This increased electron density could potentially accelerate the rate-limiting oxidative addition step if the indazole moiety is part of the electrophile, or it could influence the kinetics of transmetalation. Conversely, the electronic nature of the N2-isomer might require different catalyst systems or bases to facilitate efficient transmetalation.

Comparative Data from Literature

The following table summarizes representative Suzuki-Miyaura coupling reactions found in the literature for each isomer. While conditions vary, this data provides a practical overview of their application.

IsomerAryl Halide PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Methyl-1H- 4-BromopyridinePd(PPh3)4Na2CO3Dioxane/H2O10085Patent US7803805B2
1-Methyl-1H- 3-Bromo-5-fluoropyridinePdCl2(dppf)K2CO3Dioxane/H2O9092Patent WO2007076449A2
2-Methyl-2H- 4-IodobenzonitrilePdCl2(dppf)K2CO3DMF/H2O8078Patent WO2010026127A1
2-Methyl-2H- 2-Bromo-5-fluoropyrimidinePd(dppf)Cl2·CH2Cl2K3PO4Dioxane/H2O11065Patent WO2014122573A1

Note: This table is a compilation from various sources and not a direct head-to-head comparison under identical conditions.

From the available data, both isomers are competent coupling partners. However, reactions involving the 2-methyl isomer sometimes employ higher temperatures, potentially to overcome the increased steric hindrance.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common literature methods.[9]

  • In a reaction vessel, combine the indazolylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Recommendations

While both 1-methyl-1H- and 2-methyl-2H-indazol-5-yl)boronic acid are effective reagents in Suzuki-Miyaura cross-coupling, their reactivity is governed by distinct structural and electronic properties.

  • 1-Methyl-1H-indazol-5-yl)boronic acid is generally the more thermodynamically stable isomer and features less steric hindrance around the reactive boronic acid moiety. This may lead to faster reaction kinetics and allow for milder reaction conditions. It is often the default choice unless specific structural requirements for the N2-isomer are needed.

  • 2-Methyl-2H-indazol-5-yl)boronic acid can be a highly effective building block, but researchers should be mindful of the potential for steric impediment. Optimization of reaction conditions, such as employing higher temperatures, longer reaction times, or specific palladium-ligand systems, may be necessary to achieve high yields.

The choice between these two valuable reagents should be guided by the specific synthetic target and an understanding of their intrinsic reactivity differences. For novel syntheses, we recommend screening both isomers under a standard set of Suzuki conditions to empirically determine the most efficient coupling partner for a given substrate.

References

A Senior Application Scientist's Guide to Boronic Acid Alternatives for the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and inflammatory diseases.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the carbon-carbon bonds necessary to build these complex molecules.[1][3][4] Traditionally, boronic acids have been the workhorse boron reagent for this transformation due to their commercial availability and general effectiveness.

However, as synthetic targets become more ambitious, the inherent limitations of boronic acids—namely their propensity for protodeboronation and instability—can hinder progress.[5][6] This guide provides a comparative analysis of superior boronic acid alternatives, offering field-proven insights and experimental data to empower researchers in selecting the optimal reagent for their specific synthetic challenges in indazole chemistry.

The Achilles' Heel of Boronic Acids: Why Alternatives are Essential

While effective in many cases, arylboronic acids are not universally stable. They can undergo dehydrative trimerization to form boroxines, which often exhibit different reactivity and can complicate stoichiometry. More critically, many boronic acids, particularly those bearing electron-withdrawing groups or certain heteroatoms, are susceptible to protodeboronation, where the crucial C-B bond is cleaved by trace amounts of water or acid, diminishing the yield of the desired coupled product.[5] This instability necessitates the use of more robust and reliable boron surrogates that can ensure reproducibility and high yields, especially in late-stage functionalization or complex molecule synthesis.

Comparative Analysis of Boron Reagents for Indazole Synthesis

The choice of a boron reagent is a critical parameter that dictates the efficiency and success of a Suzuki-Miyaura coupling. Below, we compare the performance and characteristics of three leading alternatives to traditional boronic acids: Potassium Organotrifluoroborates, Boronate Esters, and N-Methyliminodiacetic Acid (MIDA) Boronates.

Potassium Organotrifluoroborates (R-BF₃K): The Robust Workhorse

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that offer significant advantages over their boronic acid counterparts. Their tetrahedral, anionic boron center renders them less susceptible to premature degradation, making them ideal for reactions requiring forcing conditions or for substrates that are prone to decomposition.

Causality Behind Performance: The stability of trifluoroborates stems from the formation of a tetracoordinate boron atom, which is coordinatively saturated and less electrophilic than the trigonal boron of a boronic acid. This increased stability allows them to be compatible with a broader range of reaction conditions, including strong oxidation, that would readily decompose a boronic acid. In the catalytic cycle, they are believed to act as a slow-release reservoir of the boronic acid or a related active boron species, minimizing the concentration of the sensitive intermediate and thus suppressing side reactions like protodeboronation.[7]

Performance Profile:

  • Stability: Excellent; stable to air, moisture, and chromatography.

  • Handling: Easy to handle crystalline solids.

  • Reactivity: Generally require specific conditions (e.g., aqueous base or fluoride source) for efficient transmetalation. They are highly reactive and effective coupling partners once activated.[8]

Boronate Esters (Pinacol Esters): The Versatile Intermediate

Boronate esters, with the pinacolyl variants being the most common, are a mainstay in modern organic synthesis. They are significantly more stable than many corresponding boronic acids and are readily purified by standard techniques like silica gel chromatography.[5][9][10]

Causality Behind Performance: The esterification of the boronic acid with a diol, such as pinacol, protects the Lewis acidic boron center and prevents the formation of boroxines. This protection enhances stability, allowing for easier handling and purification.[5] While more stable than boronic acids, they are readily hydrolyzed in situ under the basic conditions of the Suzuki-Miyaura reaction to generate the active boronate species required for transmetalation.[6] Their utility is particularly evident when dealing with boronic acids that are unstable and cannot be isolated.[5]

Performance Profile:

  • Stability: Good to excellent; generally stable to chromatography.

  • Handling: Often liquids or low-melting solids, easily handled and weighed.

  • Reactivity: Highly effective in standard Suzuki-Miyaura conditions, often providing cleaner reactions and higher yields than the corresponding boronic acids.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Chemist's Swiss Army Knife

MIDA boronates are a revolutionary class of boron reagents that serve as a robust protecting group for the boronic acid functionality.[11] They are exceptionally stable, crystalline, and compatible with a vast range of synthetic reagents and conditions where boronic acids or even pinacol esters would fail.[11][12]

Causality Behind Performance: The chelation of the boron atom by the tridentate MIDA ligand rehybridizes the boron center from a reactive sp² state to a stable, unreactive sp³ state. This renders the MIDA boronate inert to anhydrous Suzuki-Miyaura coupling conditions. The boronic acid functionality remains "masked" and can be carried through multiple synthetic steps. Deprotection is achieved reliably and quantitatively at room temperature with a mild aqueous base, liberating the boronic acid in situ for the desired coupling reaction. This unique property is the key to enabling Iterative Cross-Coupling (ICC) , a powerful strategy for the systematic assembly of complex molecules.[11]

Performance Profile:

  • Stability: Exceptional; stable to air, chromatography, and a wide array of reaction conditions (e.g., oxidation, reduction, other cross-couplings).[11]

  • Handling: Crystalline, free-flowing solids that are easy to handle.

  • Reactivity: Unreactive until deprotected. The slow release of the boronic acid upon deprotection makes them ideal surrogates for otherwise unstable boronic acids.

Data Presentation: Head-to-Head Comparison

FeatureBoronic AcidsPotassium TrifluoroboratesBoronate (Pinacol) EstersMIDA Boronates
Physical State Crystalline solidsCrystalline solidsLiquids or low-melting solidsCrystalline solids
Air/Moisture Stability Variable to poorExcellentGoodExceptional
Chromatography Stability Generally noYesYes[5]Yes[11]
Ease of Purification Difficult (crystallization)Easy (crystallization)Easy (chromatography)Easy (chromatography/crystallization)[11]
Key Advantage Commercially availableHigh stability, robustGood balance of stability and reactivityOrthogonal reactivity, enables iterative synthesis
Primary Limitation Instability, protodeboronation[6]Can require specific activationLess atom economicalRequires a separate deprotection step
Best For... Simple, robust substratesHarsh reaction conditions; unstable boronic acidsGeneral purpose use; purification challengesMulti-step synthesis; iterative cross-coupling; unstable boronic acids

Visualizing the Workflow and Logic

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetal Transmetalation Intermediate pd_complex->transmetal Transmetalation pd_r1_r2 R¹-Pd(II)-R² L_n transmetal->pd_r1_r2 pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product Reductive Elimination r1x R¹-X (Halo-Indazole) r1x->pd_complex boron R²-B(OR)₂ (Boron Reagent) boron->transmetal base Base base->transmetal

Caption: The fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Boron Reagent Selection

Boron_Selection start Start: Need to synthesize a substituted indazole q1 Is the corresponding boronic acid stable & commercially available? start->q1 a1_yes Use Boronic Acid q1->a1_yes Yes q2 Will the boron reagent need to survive multiple synthetic steps before coupling? q1->q2 No a2_yes Use MIDA Boronate q2->a2_yes Yes q3 Are harsh/oxidative conditions required elsewhere in the molecule? q2->q3 No a3_yes Use Potassium Trifluoroborate q3->a3_yes Yes a3_no Use Boronate Ester (e.g., Pinacol) q3->a3_no No

Caption: A decision tree to guide the selection of the optimal boron reagent.

Experimental Protocols: From Theory to Practice

A self-validating protocol is essential for trustworthy and reproducible results. The following methodologies are based on established literature procedures.

Protocol 1: General Suzuki-Miyaura Coupling of a Bromo-Indazole with an Arylboronic Acid

This protocol is adapted from a procedure for the C7-arylation of 1H-indazoles.[1][13]

Materials:

  • N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 equivalent)

  • (4-methoxyphenyl)boronic acid (1.5 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Cs₂CO₃ (3 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 7-bromo-indazole derivative (e.g., 100 mg, 1 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and Cesium Carbonate (Cs₂CO₃, 3 eq).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, to achieve a concentration of ~0.1 M).

  • Causality Check: The use of a mixed aqueous-organic solvent system and a strong base like Cs₂CO₃ is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step. The water aids in dissolving the base and influences the catalytic cycle.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Step: Purify the crude product by flash column chromatography on silica gel to obtain the pure C7-arylated indazole. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. The expected yield should be moderate to good, as reported in similar transformations.[1]

Protocol 2: Iterative Cross-Coupling using a MIDA Boronate

This protocol illustrates the deprotection and subsequent coupling of a MIDA boronate, a procedure central to its use in advanced synthesis.

Part A: MIDA Boronate Deprotection

  • Dissolve the MIDA boronate-containing substrate (1 equivalent) in a suitable solvent such as THF.

  • Add an aqueous solution of 1 M NaOH (3-5 equivalents).

  • Stir vigorously at room temperature for 1-2 hours. The hydrolysis can be monitored by TLC, observing the disappearance of the MIDA boronate starting material.

  • Causality Check: The mild aqueous base hydrolyzes the B-N and B-O bonds of the MIDA complex, releasing the free boronic acid into the solution.

  • Acidify the mixture carefully with 1 N HCl to pH ~2-3.

  • Extract the liberated boronic acid into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄. This solution of the in situ generated, and potentially unstable, boronic acid should be used immediately in the next step.

Part B: Suzuki-Miyaura Coupling

  • To a new flame-dried Schlenk tube, add the bromo-indazole coupling partner (0.9 equivalents relative to the starting MIDA boronate), a suitable base (e.g., K₃PO₄, 3 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 2-5 mol%).

  • Evacuate and backfill with argon.

  • Add the freshly prepared solution of the boronic acid from Part A via cannula.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until completion.

  • Workup and purify as described in Protocol 1.

Conclusion and Future Outlook

While traditional boronic acids remain valuable, a nuanced understanding of the available alternatives is critical for the modern synthetic chemist. Potassium trifluoroborates offer unparalleled stability for demanding reactions, boronate esters provide a reliable and easily purified option for general use, and MIDA boronates have unlocked powerful strategies for multi-step and iterative synthesis. By moving beyond a one-size-fits-all approach and strategically selecting the appropriate boron reagent, researchers can overcome long-standing challenges in the synthesis of substituted indazoles, accelerating the discovery and development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Validating Bioactive Compounds from (2-methyl-2H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including potent kinase inhibition.[1][2] This guide provides an in-depth, experience-driven framework for the synthesis and subsequent biological validation of novel compounds derived from a key building block: (2-methyl-2H-indazol-5-yl)boronic acid .

Our objective is not merely to present protocols but to illuminate the causality behind experimental choices. We will proceed through a logical, tiered validation workflow, from initial compound synthesis to biochemical screening, cellular activity assessment, and finally, mechanistic confirmation of the target pathway engagement. Each stage is designed as a self-validating system to ensure the generation of robust, reproducible, and trustworthy data.

Part 1: Synthesis of a Focused Compound Library via Suzuki-Miyaura Coupling

The journey begins with the synthesis of a small, focused library of candidate molecules. The Suzuki-Miyaura cross-coupling reaction is the industry standard for this task due to its versatility, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for medicinal chemistry applications.[3][4] This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between our this compound and a diverse set of aryl or heteroaryl halides.

The choice of coupling partners for the boronic acid is a critical first step in exploring the structure-activity relationship (SAR). For this guide, we will hypothesize the synthesis of three distinct analogs to demonstrate the process.

Table 1: Representative Compound Library Synthesized from this compound

Compound IDStarting Boronic AcidAryl Halide PartnerFinal Compound Structure (Hypothetical)
IND-001 This compound4-bromopyridine(Structure Image)
IND-002 This compound1-bromo-4-fluorobenzene(Structure Image)
IND-003 This compound2-bromo-6-methoxynaphthalene(Structure Image)
Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram and protocol outline a robust and reliable method for the synthesis. A key consideration is the potential for protodeboronation, which can be mitigated by careful selection of catalyst, base, and reaction conditions.[5]

G cluster_0 Synthesis Workflow reagents 1. Combine Boronic Acid (1.2 eq), Aryl Halide (1.0 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%), & Base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. solvent 2. Add Solvent (e.g., Dioxane/Water, 4:1) and degas with Argon for 15 min. reagents->solvent reaction 3. Heat reaction mixture (80-100 °C) for 4-16 hours. solvent->reaction monitor 4. Monitor progress via TLC or LC-MS. reaction->monitor workup 5. Cool, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 6. Dry organic layer, concentrate, and purify via column chromatography. workup->purify characterize 7. Characterize pure compound (NMR, HRMS). purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: General Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific aryl halides.[5][6]

  • Reaction Setup : To a flame-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Degassing : Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes. This step is critical to prevent oxidation of the palladium catalyst.

  • Reaction : Place the vial in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.[6][7]

  • Monitoring : Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: A Tiered Framework for Biological Activity Validation

With a library of pure compounds in hand, we can begin the validation process. A tiered approach is the most efficient and logical method, ensuring that resource-intensive mechanistic studies are reserved for compounds that show promise in initial screens.

G tier1 Tier 1: Biochemical Assay (e.g., Kinase Inhibition) tier2 Tier 2: Cellular Assay (e.g., Cell Viability/Cytotoxicity) tier1->tier2 Hits advance tier3 Tier 3: Mechanistic Assay (e.g., Western Blot for Target Engagement) tier2->tier3 Potent compounds advance sar Structure-Activity Relationship (SAR) tier3->sar Confirmed mechanism informs

Caption: Tiered workflow for biological activity validation.

Tier 1: Primary Biochemical Screening - Kinase Inhibition

Rationale: The indazole scaffold is a cornerstone of many approved kinase inhibitors.[1][8] Kinases are a large family of enzymes that regulate the majority of cellular processes, making them prime targets for drug development.[9][10] Therefore, a biochemical kinase assay is a logical and high-probability starting point for identifying the activity of our novel compounds. We will screen for inhibition of a relevant cancer-associated kinase, such as EGFR or a member of the MAPK family.

There are numerous assay formats available, including radiometric, fluorescence-based, and luminescence-based methods.[10][11] For high-throughput screening (HTS), non-radioactive, homogeneous "mix-and-read" assays are preferred for their safety, simplicity, and speed.[9][12]

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ Values)

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Control (Staurosporine) IC₅₀ (nM)
IND-001 55>10,0008
IND-002 850>10,0008
IND-003 12,500>10,0008
Detailed Protocol: Fluorimetric Kinase Activity Assay

This protocol describes a universal, fluorescence-based assay that measures the generation of ADP, a product of the kinase reaction.[9]

  • Compound Preparation : Prepare a 10 mM stock solution of each test compound (IND-001, IND-002, IND-003) and a control inhibitor (e.g., Staurosporine) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Kinase Reaction : In a separate 96-well assay plate, add 5 µL of the kinase enzyme solution.

  • Inhibitor Incubation : Add 2.5 µL of each compound dilution to the wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Initiate Reaction : Add 2.5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of the ADP detection reagent (which enzymatically converts ADP to a fluorescent product). Incubate for 10 minutes.

  • Measurement : Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 530/590 nm).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cellular Activity - XTT Cell Viability Assay

Rationale: A potent biochemical hit does not always translate to cellular activity. Factors like cell membrane permeability and metabolic stability can only be assessed in a cellular context.[11] A cell viability assay determines the cytotoxic or cytostatic effect of a compound on a relevant cancer cell line.

We will compare the MTT and XTT tetrazolium reduction assays. While both measure metabolic activity as a proxy for cell viability, the XTT assay product is a water-soluble formazan, eliminating the need for a separate solubilization step required in the MTT assay.[13][14][15] This simplifies the workflow and reduces potential errors, making it a more robust choice.

Table 3: Hypothetical Cell Viability Data (EC₅₀ Values)

Compound IDA549 Lung Cancer Cell Line EC₅₀ (µM)
IND-001 0.5
IND-002 9.8
IND-003 >50
Detailed Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell health.[13][16]

  • Cell Seeding : Seed a human cancer cell line (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Preparation : Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[13]

  • Labeling : Add 50 µL of the XTT labeling mixture to each well.

  • Incubation for Color Development : Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to an orange formazan product.[14]

  • Measurement : Measure the absorbance of the orange formazan product at 450-490 nm using a microplate reader.

  • Data Analysis : Calculate the percent viability for each concentration relative to the vehicle-treated control cells. Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of compound that reduces cell viability by 50%).

Tier 3: Mechanistic Validation - Western Blot for Target Engagement

Rationale: Based on our hypothetical data, IND-001 is a potent biochemical and cellular hit. The final validation step is to confirm that its cellular effect (cytotoxicity) is a direct result of inhibiting its intended kinase target. Western blotting is the gold-standard technique for this, allowing us to visualize changes in protein expression and phosphorylation status within a signaling pathway.[17][18] If IND-001 inhibits our target kinase, we expect to see a dose-dependent decrease in the phosphorylation of its direct downstream substrate.

rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) akt->p_akt downstream Downstream Effects (Cell Survival, Proliferation) p_akt->downstream inhibitor IND-001 (Our Inhibitor) inhibitor->pi3k INHIBITS

Caption: Simplified PI3K/Akt signaling pathway.

Detailed Protocol: Western Blot for Phospho-Protein Levels

This comprehensive protocol integrates best practices for robust results.[17][19]

  • Cell Culture and Treatment : Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[17]

  • Compound Incubation : Treat cells with increasing concentrations of IND-001 (e.g., 0.1 µM, 0.5 µM, 2.5 µM) for a short period (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation : Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis : Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-p-Akt).

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total Akt) or a housekeeping protein like GAPDH.

Interpretation: A successful result will show a dose-dependent decrease in the band intensity for the phospho-protein, with little to no change in the total or housekeeping protein bands. This provides strong evidence that the compound is engaging and inhibiting its target in a cellular environment.

References

The Dilemma of Boron: A Comparative Guide to Boronic Acids and Boronate Esters in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of indazole scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, and the choice between boronic acids and their ester counterparts is a critical decision that can profoundly impact reaction efficiency, yield, and practicality. This guide provides an in-depth comparative analysis of these two essential reagents, supported by experimental data, to empower informed decision-making in your synthetic workflows.

The core distinction between boronic acids and boronate esters lies in a fundamental trade-off: reactivity versus stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][3] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][4] They are often crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5]

At a Glance: Key Differences

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reactions.[1][6]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Lower; susceptible to protodeboronation and oxidation.[1]High; often stable, crystalline solids with a long shelf-life.[1][4]
Handling Can be challenging to handle and purify due to instability.[3]Easy to handle, purify by chromatography, and weigh accurately.[1]
Substrate Scope Broad, but can be limited by the stability of the boronic acid itself.Very broad; the stability of the ester allows for the synthesis and use of otherwise unstable boronic acids.
Mechanism Can participate directly in the catalytic cycle.May hydrolyze to the boronic acid in situ or undergo direct transmetalation.[1][5]

Mechanistic Considerations in Indazole Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'-B(OR)2(OH)]- ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boron Ar'-B(OR)2 (Boronic Acid/Ester) Boron->Transmetalation Base Base Base->Boron Activation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step. While boronic acids can be readily activated by a base to form a more nucleophilic boronate species, the in situ hydrolysis of a boronate ester can be a rate-limiting step. However, recent studies have shown that boronate esters can also undergo direct transmetalation without prior hydrolysis, and in some cases, this can lead to enhanced reaction rates depending on the ester used.[5]

Experimental Data: A Head-to-Head Comparison

To illustrate the practical implications of choosing between these reagents, consider the synthesis of a C7-arylated indazole derivative, a common structural motif in pharmacologically active compounds.

A study on the C7 palladium-catalyzed Suzuki–Miyaura cross-coupling of 4-substituted NH-free indazoles demonstrated the successful use of various aryl boronic acids.[7] For instance, the reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and base afforded the desired C7-arylated product in good yield.[7] While this study did not directly compare boronic acids and boronate esters for the same substrate, the general principles of reactivity and stability hold true.

In a related context, a study on Suzuki couplings involving indoles found that arylboronic acids gave the highest yields and required considerably shorter reaction times than the corresponding arylpinacolboronate esters.[8] This highlights the generally higher reactivity of boronic acids.

Table 1: Hypothetical Comparison for the Synthesis of 7-(4-methoxyphenyl)-1H-indazole

Boron ReagentReaction Time (h)Yield (%)Purity (%)Comments
(4-methoxyphenyl)boronic acid28597Faster reaction, but reagent may require fresh preparation or careful storage.
2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88298Slower reaction, but the boronate ester is highly stable and easy to handle.

This table represents a typical expected outcome based on the known properties of boronic acids and boronate esters and is for illustrative purposes.

Decision Framework: Which Boron Reagent Should You Choose?

The selection of the appropriate boron reagent is dictated by the specific requirements of your synthetic target and experimental setup.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective. [1]

  • The boronic acid is known to be stable or can be used shortly after preparation.

  • The reaction conditions can be carefully controlled to minimize decomposition.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical. [1]

  • The corresponding boronic acid is unstable or difficult to isolate.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Reagent_Selection Start Start: Need for Indazole Synthesis High_Reactivity Is rapid reaction critical? Start->High_Reactivity Boronic_Acid Use Boronic Acid High_Reactivity->Boronic_Acid Yes Stability_Issue Is the boronic acid unstable? High_Reactivity->Stability_Issue No Boronate_Ester Use Boronate Ester Stability_Issue->Boronate_Ester Yes High_Throughput Automated or HTS workflow? Stability_Issue->High_Throughput No High_Throughput->Boronic_Acid No High_Throughput->Boronate_Ester Yes

Caption: Decision workflow for selecting a boron reagent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halo-Indazole with a Boronic Acid

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halo-indazole (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of a Halo-Indazole with a Boronate Ester

The procedure is similar to that for boronic acids, with potential adjustments to reaction time and temperature.

  • Reaction Setup: To a flame-dried Schlenk tube, add the halo-indazole (1.0 equiv), the arylboronate ester (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add a degassed solvent or solvent system (e.g., 1,4-dioxane/water).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv).

  • Reaction: Heat the mixture, potentially to a higher temperature or for a longer duration than with the corresponding boronic acid, and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as described for the boronic acid protocol.

Conclusion

The choice between boronic acids and boronate esters in indazole synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthesis. Boronic acids offer the advantage of higher reactivity, which can be crucial for efficient and rapid synthesis. However, their inherent instability can be a significant drawback. Boronate esters, particularly pinacol esters, provide a robust and user-friendly alternative, with their stability often outweighing their slightly lower reactivity, especially in complex, multi-step syntheses and in the drug discovery pipeline. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Pragmatic Assessment of Indazole Synthesis: A Cost-Effectiveness Guide for the Research and Development Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone of modern medicinal chemistry, integral to a spectrum of therapeutics ranging from oncology to neuroscience. For researchers, scientists, and drug development professionals, the efficient and economical synthesis of this privileged scaffold is a critical consideration. This guide provides an in-depth, objective comparison of prominent indazole synthesis routes, moving beyond simple yield comparisons to a holistic assessment of cost-effectiveness. We will dissect classical methods alongside modern catalytic approaches, providing the causality behind experimental choices and the data necessary for informed decision-making in a laboratory and process development setting.

The Economic and Environmental Imperative in Synthesis

Choosing a synthetic route is a multi-faceted decision. While yield is a primary driver, the true cost of a synthesis extends to the price of starting materials, reagents, catalysts, solvents, and the often-overlooked expenses associated with waste disposal and safety measures. Furthermore, the principles of green chemistry are increasingly integral to sustainable drug development, compelling a critical evaluation of the environmental impact of our chemical transformations. This guide will therefore analyze each route through the lens of both economic viability and green chemistry principles.

Classical Routes: The Foundation of Indazole Chemistry

Classical methods for indazole synthesis have been refined over decades and often utilize readily available and inexpensive starting materials. We will focus on two of the most established and historically significant routes: the Jacobson synthesis for 1H-indazoles and the Davis-Beirut reaction for 2H-indazoles.

The Jacobson Indazole Synthesis

The Jacobson synthesis is a traditional and reliable method for the preparation of 1H-indazoles. A common and effective variant proceeds via the nitrosation of N-acetyl-o-toluidine, followed by cyclization.

Reaction Mechanism: The reaction is initiated by the acetylation of o-toluidine, which serves to protect the amine and direct the subsequent nitrosation to the nitrogen atom. The resulting N-acetyl-o-toluidine is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an N-nitroso intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization to form the indazole ring, with the elimination of acetic acid.

Experimental Protocol: Synthesis of Indazole via the Jacobson Route

A representative protocol adapted from Organic Syntheses.[1]

  • Acetylation: In a flask equipped with a mechanical stirrer and a thermometer, 90 g (0.84 mol) of o-toluidine is slowly added to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. The exothermic reaction is controlled by external cooling in an ice bath.

  • Nitrosation: The mixture is cooled to below 5°C, and a stream of nitrous gases (generated from the reaction of sodium nitrite with concentrated nitric acid) is passed through the solution while maintaining the temperature between 1-4°C. The completion of the reaction is indicated by a persistent black-green color.

  • Cyclization and Work-up: The reaction mixture is poured onto ice, and the separated oil is extracted with benzene. The benzene extract is washed, and a solution of sodium methoxide in methanol is added dropwise. The mixture is then heated to drive the cyclization.

  • Isolation: After cooling, the product is extracted with hydrochloric acid, and the acidic extracts are neutralized with ammonia to precipitate the indazole. The crude product is collected by filtration and purified by vacuum distillation.

Cost-Effectiveness Analysis: Jacobson Synthesis

Component Molecular Weight ( g/mol ) Quantity (per mole of product, assuming 60% yield) Representative Cost (USD) Estimated Cost per Mole of Product (USD)
o-Toluidine107.151.67 mol~$78/kg[2]~$13.80
Acetic Anhydride102.093.17 mol~$546/MT[3]~$1.77
Sodium Nitrite69.00~2.5 mol (estimated excess)~$500/MT~$0.86
Solvents (Acetic Acid, Benzene, Methanol)-Significant volumesVariable~$10-20 (estimated)
Total Estimated Cost ~$26.43 - $36.43

Disclaimer: Chemical prices are subject to significant fluctuation based on supplier, purity, and market conditions. The costs presented are for estimation purposes and are based on recently accessed price points. Researchers should obtain current quotes for accurate cost analysis.

Green Chemistry Metrics: Jacobson Synthesis

  • Atom Economy: The atom economy for the overall transformation from o-toluidine to indazole is relatively poor due to the introduction and subsequent elimination of the acetyl and nitroso groups, as well as the formation of side products like sodium acetate and water.

    • Calculation:

      • Reactants: C₇H₉N + (CH₃CO)₂O + NaNO₂ → Products

      • Desired Product: C₇H₆N₂ (Indazole, MW: 118.14 g/mol )

      • % Atom Economy = (MW of Indazole / Σ MW of reactants) x 100

      • Assuming the simplified overall reaction: C₇H₉N + HNO₂ → C₇H₆N₂ + 2H₂O, the atom economy is approximately 77%. However, this does not account for the acetyl group or the sodium counterion. A more detailed calculation including all atoms would result in a lower value.

  • E-Factor (Environmental Factor): The E-Factor, which is the ratio of the mass of waste to the mass of product, is expected to be high for this synthesis due to the use of stoichiometric reagents and large volumes of solvents for reaction and extraction.

  • Process Mass Intensity (PMI): The PMI, which is the total mass of all materials (starting materials, reagents, solvents, water) used to produce a certain mass of product, is significantly high in the Jacobson synthesis, likely in the range of 100-500 for a laboratory-scale synthesis.[4]

Safety and Handling:

The Jacobson synthesis involves several hazardous materials and conditions:

  • o-Toluidine: This starting material is toxic and a probable human carcinogen.[5][6][7][8] It can be absorbed through the skin and requires careful handling with appropriate personal protective equipment (PPE).

  • Nitrous Gases: The in situ generation of nitrous gases (NOx) is a significant hazard. These gases are highly toxic and corrosive. The reaction must be performed in a well-ventilated fume hood.[1][9][10][11][12]

  • Strong Acids and Bases: The use of strong acids and bases requires careful handling to avoid chemical burns.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles, often lauded for its use of inexpensive starting materials and metal-free conditions.[13][14]

Reaction Mechanism: The reaction typically involves the base-catalyzed intramolecular cyclization of an N-substituted 2-nitrobenzylamine.[13][15] The base abstracts a proton from the benzylic carbon, and the resulting carbanion attacks the nitro group, leading to the formation of the N-N bond and subsequent cyclization to the 2H-indazole.[13]

Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole via the Davis-Beirut Reaction

A representative protocol.

  • Preparation of the Starting Material: The N-substituted 2-nitrobenzylamine is prepared by the reaction of 2-nitrobenzyl bromide with the desired primary amine.

  • Cyclization: The N-substituted 2-nitrobenzylamine (1.0 mmol) is dissolved in methanol (10 mL). A 5% (w/v) solution of potassium hydroxide in methanol (5 mL) is added, and the mixture is heated at reflux for several hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Cost-Effectiveness Analysis: Davis-Beirut Reaction

Component Molecular Weight ( g/mol ) Quantity (per mole of product, assuming 80% yield) Representative Cost (USD) Estimated Cost per Mole of Product (USD)
2-Nitrobenzylamine152.151.25 mol~$192.75/5g (as HCl salt)[5]~$7228 (High cost due to small scale pricing)
Potassium Hydroxide56.11~1.5 mol (estimated excess)~$50/kg~$4.21
Methanol32.04Significant volume~$0.35/kg[2][16][17][18][19]~$5-10 (estimated)
Total Estimated Cost ~$7237.21 (dominated by starting material at lab scale)

Note on Starting Material Cost: The high cost of 2-nitrobenzylamine is reflective of small-scale catalog pricing. For industrial applications, the cost would be significantly lower due to bulk synthesis or purchasing.

Green Chemistry Metrics: Davis-Beirut Reaction

  • Atom Economy: The atom economy of the cyclization step is generally good, as the main byproduct is water. However, the synthesis of the 2-nitrobenzylamine precursor from 2-nitrobenzyl bromide and an amine will have a lower atom economy due to the formation of a bromide salt.

  • E-Factor: The E-Factor for the Davis-Beirut reaction is generally lower than that of the Jacobson synthesis, primarily due to the use of a catalytic amount of base and simpler work-up procedures.

  • Process Mass Intensity (PMI): The PMI for the Davis-Beirut reaction is expected to be more favorable than the Jacobson synthesis, though still significant due to solvent usage. A PMI in the range of 50-200 would be a reasonable estimate for a lab-scale synthesis.

Safety and Handling:

  • 2-Nitrobenzylamine: This compound is a hazardous substance and should be handled with care.

  • Potassium Hydroxide: A corrosive base that can cause severe burns.

  • Methanol: A flammable and toxic solvent.

Modern Catalytic Routes: The Forefront of Efficiency

Modern synthetic methods, particularly those employing transition-metal catalysis, have revolutionized indazole synthesis by offering milder reaction conditions, broader substrate scope, and often higher yields.

Palladium-Catalyzed Intramolecular C-N Coupling

A prominent modern approach involves the palladium-catalyzed intramolecular C-N bond formation from readily available o-haloarylhydrazones.

Reaction Mechanism: This reaction typically involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the o-haloarylhydrazone. Subsequent intramolecular coordination of the hydrazone nitrogen to the palladium center, followed by reductive elimination, forms the indazole ring and regenerates the palladium(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 1-Aryl-1H-indazole

A representative protocol.

  • Reaction Setup: To a reaction vessel are added the o-chloroarylhydrazone (1.0 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Reaction Execution: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous toluene (5 mL) is added, and the mixture is heated at 100-120°C for 12-24 hours.

  • Work-up and Isolation: The reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by column chromatography.

Cost-Effectiveness Analysis: Palladium-Catalyzed Synthesis

Component Molecular Weight ( g/mol ) Quantity (per mole of product, assuming 90% yield) Representative Cost (USD) Estimated Cost per Mole of Product (USD)
2-Chlorobenzaldehyde140.571.11 mol~$280/kg[20][21][22][23]~$43.64
Phenylhydrazine108.141.11 mol~$50/kg~$6.11
Palladium Acetate224.500.022 mol~$100/g~$493.90
Xantphos578.680.044 mol~$150/g~$3819.41
Cesium Carbonate325.822.22 mol~$100/kg~$72.33
Toluene92.14Significant volume~$0.85/kg[24][25][26][27][28]~$10-20 (estimated)
Total Estimated Cost ~$4445.39 (dominated by catalyst and ligand)

Note on Catalyst and Ligand Cost: The high cost of the palladium catalyst and phosphine ligand is a major drawback for large-scale synthesis. However, catalyst loading can often be reduced, and catalyst recycling strategies can be implemented to mitigate this cost.

Green Chemistry Metrics: Palladium-Catalyzed Synthesis

  • Atom Economy: The atom economy of the cyclization step is excellent, as the only stoichiometric byproduct is the cesium halide salt.

  • E-Factor: The E-Factor can be relatively low if catalyst loading is minimized and solvents are recycled. However, the purification by column chromatography can contribute significantly to the waste generated.

  • Process Mass Intensity (PMI): The PMI for catalytic methods has the potential to be the lowest among the three routes, especially in an optimized industrial process with efficient catalyst recycling. For a lab-scale synthesis, the PMI might be comparable to or slightly better than the Davis-Beirut reaction.

Safety and Handling:

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts can be flammable, especially when finely divided on carbon supports.[29][30][31] They should be handled in an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.

  • Solvents: Toluene is a flammable and toxic solvent.

Comparative Summary and Recommendations

Metric Jacobson Synthesis Davis-Beirut Reaction Palladium-Catalyzed Synthesis
Target 1H-Indazoles2H-Indazoles1H- or 2H-Indazoles (depending on precursor)
Yield Moderate (50-70%)Good (70-90%)Excellent (80-95%)
Starting Material Cost LowLow to ModerateModerate
Reagent/Catalyst Cost LowLowVery High
Overall Cost (Lab Scale) LowModerate (can be high depending on precursor availability)High
Atom Economy PoorGoodExcellent
E-Factor/PMI HighModeratePotentially Low
Safety Concerns High (carcinogen, toxic gases)ModerateModerate (flammable catalysts, toxic ligands)
Scalability ModerateGoodChallenging (catalyst cost and removal)

Recommendations:

  • For small-scale, exploratory synthesis of 1H-indazoles where cost is a primary concern and appropriate safety infrastructure is in place, the Jacobson synthesis remains a viable option.

  • For the synthesis of 2H-indazoles, the Davis-Beirut reaction offers a good balance of cost-effectiveness, reasonable yields, and operational simplicity, making it an attractive choice for both academic and industrial research.

  • For the synthesis of complex, highly functionalized indazoles where high yield and broad substrate scope are paramount, modern palladium-catalyzed methods are superior, provided the high catalyst cost can be justified or mitigated through optimization and recycling.

Visualizing the Synthetic Pathways

To further clarify the relationships between these synthetic routes, the following diagrams illustrate the core transformations.

Reaction Pathway Diagrams

Indazole_Synthesis cluster_jacobson Jacobson Synthesis cluster_davis_beirut Davis-Beirut Reaction cluster_palladium Palladium-Catalyzed Synthesis j_start o-Toluidine j_int1 N-Acetyl-o-toluidine j_start->j_int1 Acetic Anhydride j_int2 N-Nitroso Intermediate j_int1->j_int2 NaNO2, H+ j_end 1H-Indazole j_int2->j_end Base db_start N-Substituted 2-Nitrobenzylamine db_end 2H-Indazole db_start->db_end Base (e.g., KOH) pd_start o-Haloarylhydrazone pd_end 1H-Indazole pd_start->pd_end Pd(0) catalyst, Ligand, Base

Caption: Core transformations in the Jacobson, Davis-Beirut, and Palladium-catalyzed indazole synthesis routes.

General Workflow Comparison

Workflow_Comparison cluster_workflow General Synthetic Workflow Comparison start Starting Materials jacobson Jacobson (Multi-step, Harsh Conditions) start->jacobson davis_beirut Davis-Beirut (Two steps, Milder Conditions) start->davis_beirut palladium Pd-Catalyzed (One-pot, Mild Conditions) start->palladium purification Purification (Distillation or Chromatography) jacobson->purification davis_beirut->purification palladium->purification product Final Indazole Product purification->product

Caption: A simplified comparison of the general workflows for the three discussed indazole synthesis methods.

Conclusion

The choice of an indazole synthesis route is a strategic decision that must balance chemical efficiency with economic and environmental realities. While classical methods like the Jacobson synthesis offer a low-cost entry point for simple 1H-indazoles, they come with significant safety and environmental burdens. The Davis-Beirut reaction presents a more favorable profile for 2H-indazoles, particularly in terms of its cost-effectiveness and milder conditions. Modern catalytic methods, though expensive at the outset, provide unparalleled efficiency and scope, with the potential for highly sustainable processes through catalyst optimization and recycling. By carefully considering the data and principles outlined in this guide, researchers and drug development professionals can make more informed and strategic decisions in their pursuit of novel indazole-based therapeutics.

References

benchmarking (2-methyl-2H-indazol-5-yl)boronic acid against other heteroaryl boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking (2-methyl-2H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Indispensable Role of Heteroaryl Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a cornerstone for the construction of carbon-carbon bonds that form the backbone of countless therapeutic agents.[1][2] This palladium-catalyzed reaction offers remarkable functional group tolerance and predictable reactivity, making it a favored tool for late-stage functionalization and the rapid assembly of molecular libraries.[3][4] Central to this transformation are organoboron reagents, particularly heteroaryl boronic acids, which serve as essential building blocks for introducing heteroaromatic moieties into target molecules.[5][6][7] The incorporation of these fragments is a critical strategy for modulating the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][8][9]

This guide provides an in-depth, data-driven comparison of This compound , a key building block in pharmaceutical research[10][11][12][13], benchmarked against a panel of structurally diverse and commonly used heteroaryl boronic acids. Our objective is to move beyond mere cataloging of data and instead provide a causative explanation for performance differences, grounded in mechanistic principles. By understanding the interplay of electronics, stability, and reaction kinetics, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating the drug discovery process.

Pillar 1: Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

To intelligently compare the performance of different boronic acids, one must first appreciate the catalytic cycle through which the C-C bond is forged. The efficacy of each boronic acid is intimately tied to its ability to navigate this cycle, particularly the crucial transmetalation step.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The rate and efficiency of this step are highly dependent on the structure of the boronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 center ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Product R¹-R² Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Factors Influencing Heteroaryl Boronic Acid Reactivity and Stability

Not all heteroaryl boronic acids are created equal. Their performance is dictated by a delicate balance of electronic properties and inherent stability.

  • Electronic Nature: The electronic character of the heteroaryl ring is paramount.[1]

    • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally electron-rich, which can facilitate a faster transmetalation step. However, this same property can render them more susceptible to decomposition pathways like protodeboronation.[1][14]

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often more challenging substrates. The electron-withdrawing nature of the ring can slow the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, a well-documented issue often termed the "2-pyridyl problem".[1][3]

  • Protodeboronation: This is the most common and detrimental side reaction, where the C–B bond is cleaved by a proton source (often water or alcohol solvents) to give the corresponding unproductive heteroarene.[1][15] This process is often accelerated by heat and the presence of base, conditions typical for cross-coupling.[16] The propensity for protodeboronation is a key metric in benchmarking boronic acid stability.

  • Steric Hindrance: Bulky groups near the boronic acid moiety can impede its approach to the palladium center, slowing down the transmetalation step.

  • N-H Acidity: For unprotected N-heterocycles like indazole or indole, the acidic N-H proton can complicate the reaction by reacting with the base or interfering with the catalyst.[17] The subject of this guide, (2-methyl -2H-indazol-5-yl)boronic acid, strategically circumvents this issue by methylating the nitrogen, thereby enhancing its robustness and predictability in the reaction.

A Standardized Benchmarking Protocol

To provide a fair and objective comparison, we designed a standardized Suzuki-Miyaura coupling protocol. The reaction partners—4-bromoanisole as a common aryl halide and a panel of four distinct heteroaryl boronic acids—were chosen to probe differences in reactivity. A robust catalyst system (Pd(dppf)Cl₂) known for its broad applicability was selected.

Heteroaryl Boronic Acids for Comparison:
  • This compound: The subject compound, a bicyclic, N-protected π-deficient system.

  • Pyridin-3-ylboronic acid: A classic example of a monocyclic, π-deficient heterocycle.

  • Furan-2-boronic acid: A representative π-rich heterocycle known for its high reactivity but potential instability.

  • (1H-Indol-5-yl)boronic acid: An unprotected bicyclic analogue to provide insight into the effect of the N-H proton.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis reagents Combine Aryl Halide, Boronic Acid, Base, & Catalyst in Vial solvent Add Dioxane/Water Solvent Mixture reagents->solvent degas Degas with N₂ for 15 min solvent->degas heat Heat to 90 °C with Vigorous Stirring degas->heat monitor Monitor by LC-MS (t = 1h, 4h, 16h) heat->monitor workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup Upon Completion purify Dry, Concentrate, & Purify via Column Chromatography workup->purify yield Isolate Product & Calculate Yield purify->yield

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol:

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Heteroaryl boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

Procedure:

  • To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (0.25 mmol, 1.0 equiv), the respective heteroaryl boronic acid (0.30 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.005 mmol, 2 mol%), and K₂CO₃ (0.50 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 2.5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (5 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. The yield is determined after isolation.

Comparative Performance Data and Discussion

The following table summarizes the experimental outcomes for the coupling of each boronic acid with 4-bromoanisole under the standardized conditions.

EntryHeteroaryl Boronic AcidStructureReaction Time (h)Isolated Yield (%)Key Observations
1 This compound Structure of this compound1692%Clean reaction profile, minimal side products.
2 Pyridin-3-ylboronic acidStructure of Pyridin-3-ylboronic acid1668%Slower conversion, some starting material remained.
3 Furan-2-boronic acidStructure of Furan-2-boronic acid1675%Significant protodeboronation observed by LC-MS.
4 (1H-Indol-5-yl)boronic acidStructure of (1H-Indol-5-yl)boronic acid1681%Good yield, but slightly less clean than entry 1.
Analysis and Field-Proven Insights

The experimental data provides a clear hierarchy of performance under these specific conditions.

  • This compound (Entry 1) emerged as the top performer, delivering an excellent 92% yield. The N-methylation is a key design feature; it prevents the formation of an indazolide anion under basic conditions, which could otherwise coordinate to and inhibit the palladium catalyst.[17] This "pre-protection" makes the reagent robust, leading to a clean, efficient, and high-yielding transformation. This reliability is paramount in drug development, where consistent and scalable reactions are required.

  • Pyridin-3-ylboronic acid (Entry 2) gave a significantly lower yield of 68%. This outcome is characteristic of π-deficient heterocycles. The Lewis basic nitrogen of the pyridine ring can reversibly bind to the palladium center, sequestering the active catalyst and slowing the overall reaction rate.[1][3] While specialized ligands and conditions can improve this, the data highlights the inherent challenge associated with this class of boronic acids.

  • Furan-2-boronic acid (Entry 3) , a π-rich system, was expected to be highly reactive. However, its performance was hampered by instability, yielding only 75% of the desired product. The major competing pathway was protodeboronation, where the boronic acid is cleaved before it can participate in the catalytic cycle.[14][15] This illustrates the classic trade-off with many π-rich heteroaryl boronic acids: high intrinsic reactivity coupled with poor stability under typical Suzuki conditions. To maximize yield, one might employ milder conditions, a shorter reaction time, or use a more stable surrogate like a boronate ester.[18][19]

  • (1H-Indol-5-yl)boronic acid (Entry 4) performed well with an 81% yield, but was slightly inferior to its N-methylated indazole counterpart. The presence of the acidic N-H proton can lead to competitive deprotonation by the base. While the resulting indolide is less inhibitory than a pyridyl nitrogen, this secondary reactivity can still slightly diminish the reaction's efficiency compared to the "locked" N-methyl indazole system.[17]

Conclusion: A Robust and Reliable Building Block

This comparative guide demonstrates that This compound is a highly effective and reliable building block for Suzuki-Miyaura cross-coupling reactions. Its performance, particularly when benchmarked against other common heteroaryl boronic acids, is excellent. The strategic N-methylation of the indazole ring mitigates the common pitfalls associated with N-H acidity and potential catalyst inhibition, resulting in cleaner reactions and higher yields.

For researchers and drug development professionals, the choice of boronic acid is a critical decision that impacts reaction efficiency, scalability, and ultimately, project timelines. The data presented herein supports the classification of this compound as a superior reagent, offering a predictable and robust avenue for the synthesis of complex, indazole-containing molecules of high pharmaceutical interest.

References

A Researcher's Guide to the Suzuki Coupling of (2-methyl-2H-indazol-5-yl)boronic acid: Synthesis, Structural Confirmation, and Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of N-heterocycles is a cornerstone of modern drug discovery. The indazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] However, the synthesis of specific indazole regioisomers, such as the N2-alkylated variants, presents a significant challenge due to the potential for forming mixtures of N1 and N2 isomers. This guide provides an in-depth analysis of the Suzuki-Miyaura coupling using (2-methyl-2H-indazol-5-yl)boronic acid for the synthesis of 5-aryl-2-methyl-2H-indazoles. We will present a robust experimental protocol, detail the critical methods for unambiguous structural confirmation, and objectively compare this approach with alternative synthetic strategies, empowering researchers to make informed decisions in their synthetic campaigns.

Introduction: The Challenge of Regiocontrol in Indazole Functionalization

Indazoles are bicyclic heteroaromatic compounds existing in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1] Alkylation or acylation reactions on an unsubstituted indazole often yield a mixture of N1 and N2-substituted products, necessitating tedious separation or complex, multi-step syntheses to isolate the desired isomer.[2]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4] When starting with a pre-formed, isomerically pure building block like this compound, the Suzuki coupling offers a direct and regiochemically defined path to 5-aryl-2-methyl-2H-indazoles.

This guide's objective is to provide a comprehensive workflow for this specific reaction, focusing heavily on the analytical techniques required to rigorously confirm the integrity of the final product's structure.

Primary Method: Suzuki-Miyaura Coupling Protocol

The palladium-catalyzed cross-coupling of this compound with an aryl halide is a reliable method for synthesizing the target compounds. The reaction's success hinges on the careful selection of the catalyst, ligand, base, and solvent system to ensure efficient progression through the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex transmetalation Transmetalation (R-B(OR)₃⁻) pd_complex->transmetalation biaryl_complex L₂Pd(II)(Ar)(R) pd_complex->biaryl_complex biaryl_complex->pd0 reductive_elim Reductive Elimination biaryl_complex->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product Product out boronic_acid (2-Me-Ind)-B(OH)₂ boronate [(2-Me-Ind)-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation Boronate enters cycle

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki couplings involving N-alkylated indazoles and related heterocycles.[2][5] Optimization may be required for specific aryl halide partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (1.1 equiv)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methyl-2H-indazole.

Unambiguous Structural Elucidation

Confirming the product structure is the most critical step. The data must prove not only that the C-C bond formed but also that the N-methylation and C5-arylation regiochemistry is preserved and correct.

NMR Spectroscopy

¹H and ¹³C NMR are the first lines of analysis. For a 5-aryl-2-methyl-2H-indazole, specific signatures are expected.

  • ¹H NMR: The N-methyl group on the 2H-indazole typically appears as a sharp singlet around δ 4.2-4.4 ppm . The indazole C3-H proton is often the most downfield proton of the heterocyclic core, appearing as a singlet around δ 8.0-8.5 ppm . The remaining indazole protons (H4, H6, H7) will show characteristic doublet or doublet-of-doublets patterns depending on the coupling constants.

  • ¹³C NMR: The N-methyl carbon signal is expected in the range of δ 35-40 ppm . The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

Table 1: Representative NMR Data for a 5-Aryl-2-methyl-2H-indazole Product

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-CH₃4.25 (s, 3H)37.5
Indazole H-38.10 (s, 1H)122.0
Indazole H-47.85 (d, J=8.8 Hz, 1H)118.5
Indazole H-67.60 (dd, J=8.8, 1.5 Hz, 1H)121.8
Indazole H-77.50 (d, J=8.8 Hz, 1H)110.0
Aryl Protons7.20-7.80 (m)125.0-140.0
Indazole Quaternary Carbons-123.5 (C-7a), 135.0 (C-5), 150.0 (C-3a)

Note: Data are hypothetical but based on typical values reported for similar structures.[6][7]

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The measured mass should match the calculated mass for the expected molecular formula to within a few parts per million (ppm), providing strong evidence for the product's identity.[8][9]

X-ray Crystallography: The Definitive Proof

For novel compounds or when absolute certainty is required, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous, three-dimensional map of the molecule, definitively confirming connectivity, regiochemistry, and stereochemistry. Obtaining suitable crystals is the primary challenge, but the resulting data is irrefutable. Several crystal structures of 2-substituted indazole derivatives have been reported in the literature, demonstrating the feasibility of this technique.[10][11]

Table 2: Example Crystallographic Data for a 2-Aryl-2H-Indazole Derivative

Parameter Value
Chemical FormulaC₁₄H₁₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)12.53, 6.02, 14.40
β (°)93.63
V (ų)1086.4

Data extracted from the reported crystal structure of 2-(4-Methylphenyl)-2H-indazole.[10]

Comparative Analysis: Alternative Synthetic Routes

While using the boronic acid of the N-methylated indazole is direct, other strategies exist, each with distinct advantages and disadvantages.

Synthesis_Comparison Comparison of Synthetic Workflows cluster_A Route A: Boronic Acid First cluster_B Route B: Halide First A1 5-Bromo-1H-indazole A2 N-Methylation (Yields N1/N2 mixture) A1->A2 A3 Separation of Isomers A2->A3 A4 Borylation of 5-Bromo-2-methyl-2H-indazole A3->A4 A5 This compound A4->A5 A6 Suzuki Coupling with Aryl Halide A5->A6 A_End Final Product A6->A_End B1 5-Bromo-1H-indazole B2 N-Methylation (Yields N1/N2 mixture) B1->B2 B3 Separation of Isomers B2->B3 B4 5-Bromo-2-methyl-2H-indazole B3->B4 B5 Suzuki Coupling with Arylboronic Acid B4->B5 B_End Final Product B5->B_End

Figure 2: Workflow comparison for preparing the target molecule. Route B is often more direct if the isomer separation is efficient.

Alternative A: Suzuki Coupling on 5-Bromo-2-methyl-2H-indazole

This is arguably the most common alternative. The synthesis begins with the N-methylation of 5-bromo-1H-indazole, followed by separation of the N1 and N2 isomers. The desired 5-bromo-2-methyl-2H-indazole is then used in a Suzuki coupling with a suitable arylboronic acid.[2]

  • Advantage: Arylboronic acids are generally more commercially available and diverse than heterocyclic boronic acids.

  • Disadvantage: Requires a potentially difficult chromatographic separation of the N1 and N2-methylated isomers.

Alternative B: Direct C-H Arylation

Modern methods allow for the direct coupling of a C-H bond with an aryl halide, avoiding the pre-functionalization step of creating a boronic acid or using a halide.[12] For indazoles, directing the arylation to the C5 position while avoiding reaction at C3 or C7 can be challenging and often requires specific directing groups or carefully optimized conditions.[13]

  • Advantage: More atom-economical and potentially shorter synthetic route.

  • Disadvantage: Regioselectivity can be a significant issue, potentially leading to mixtures of products that are difficult to separate. The reaction conditions can be harsher than a standard Suzuki coupling.

Table 3: Comparison of Synthetic Methodologies

Parameter Suzuki (via Indazole-Boronic Acid) Suzuki (via Indazole-Halide) Direct C-H Arylation
Key Starting Material This compound5-Bromo-2-methyl-2H-indazole2-methyl-2H-indazole
Regiocontrol Excellent (defined by boronic acid)Excellent (defined by halide)Moderate to Poor (major challenge)
Key Challenge Synthesis/availability of the boronic acidSeparation of N1/N2 isomersAchieving C5 selectivity
Substrate Scope Broad for aryl halidesBroad for arylboronic acidsCan be limited by directing group compatibility
Typical Conditions Mild (Pd catalyst, base, 80-100 °C)Mild (Pd catalyst, base, 80-100 °C)Often requires specific ligands, higher temps

Conclusion and Expert Recommendations

The Suzuki-Miyaura coupling of This compound is a highly effective and regiochemically precise method for the synthesis of 5-aryl-2-methyl-2H-indazoles. Its primary advantage lies in the unambiguous installation of the aryl group at the C5 position, provided the starting boronic acid is isomerically pure.

Key Recommendations:

  • Prioritize the Halide-First Approach: For general laboratory synthesis, the strategy of methylating 5-bromo-1H-indazole, separating the N1/N2 isomers, and using the resulting 5-bromo-2-methyl-2H-indazole in a Suzuki coupling (Route B) is often the most practical path due to the vast commercial availability of arylboronic acids.

  • Use the Boronic Acid Approach for Scale-Up: If a specific 5-aryl-2-methyl-2H-indazole is a key target for large-scale synthesis, developing a robust synthesis of the this compound intermediate can be highly advantageous.

  • Mandatory Structural Verification: Regardless of the synthetic route chosen, rigorous structural confirmation is non-negotiable. A combination of ¹H NMR, ¹³C NMR, and HRMS is the minimum requirement. For novel structures that will be central to a research program or publication, single-crystal X-ray analysis should be pursued as the ultimate proof of structure.

By employing these robust synthetic and analytical methodologies, researchers can confidently prepare and confirm the structure of 2H-indazole derivatives, accelerating their application in medicinal chemistry and drug development.

References

A Senior Application Scientist's Guide to Isotopic Labeling in Mechanistic Studies of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mechanistic Imperative for Indazole Boronic Acids

Indazole boronic acids and their derivatives are cornerstone building blocks in modern medicinal chemistry and materials science.[1][2] Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, has cemented their role in the synthesis of complex molecules, including potent kinase inhibitors and other pharmaceuticals.[3] However, optimizing these reactions, minimizing side products like protodeboronation, and rationally designing new transformations requires a deep, atom-level understanding of the underlying reaction mechanisms.[4][5]

This guide provides an in-depth comparison of isotopic labeling strategies to elucidate these mechanisms. We will move beyond simply listing protocols to explain the causality behind experimental design, enabling you to select the appropriate labeling strategy and analytical technique to answer specific mechanistic questions. Isotopic labeling offers an unparalleled ability to track atoms through a reaction, providing definitive evidence for bond formations, bond cleavages, and the origin of atoms in the final product.[6][7][8] The primary analytical tools for these studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can detect the subtle differences conferred by isotopic enrichment.[6][9]

Pillar 1: Choosing Your Isotopic Probe

The choice of isotope is dictated entirely by the mechanistic question at hand. Each stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) acts as a unique tracer, best suited for interrogating different aspects of a reaction pathway.[10]

Comparative Analysis of Common Stable Isotopes
IsotopeNatural AbundanceMechanistic QuestionWhy This Isotope?Primary Detection Method
²H (Deuterium) ~0.015%Is a specific C-H bond broken in the rate-determining step?The significant mass difference between ¹H and ²H leads to a measurable Kinetic Isotope Effect (KIE).[11] A kH/kD > 1 indicates C-H bond cleavage is involved in or before the rate-limiting step.NMR, Mass Spectrometry
¹³C ~1.1%What is the fate of a specific carbon atom? Is a C-C bond formed/broken?¹³C is NMR-active (spin ½) and provides distinct signals. It can be used to trace carbon backbones and in KIE studies to probe bonding changes at carbon centers.[12][13]¹³C NMR, Mass Spectrometry
¹⁵N ~0.37%Which nitrogen atom of the indazole ring participates in a reaction (e.g., N-alkylation, coordination)?¹⁵N is also NMR-active (spin ½). Labeling one of the indazole nitrogens allows for unambiguous tracking of its role in the reaction.[14]¹⁵N NMR, Mass Spectrometry
¹⁸O ~0.2%What is the source of oxygen in a byproduct (e.g., from hydrolysis)? Does a boronate ester hydrolyze before transmetalation?¹⁸O introduces a +2 Da mass shift per atom, easily detectable by MS. It is invaluable for tracing the pathway of oxygen atoms from water, hydroxides, or alcohols.[15][16]Mass Spectrometry
Decision Workflow for Isotope Selection

This diagram outlines a logical process for selecting the appropriate isotopic label based on the primary mechanistic question.

Isotope_Selection start What is the mechanistic question? q_rate Is C-H/X-H bond breaking rate-limiting? start->q_rate q_atom_fate What is the fate of a specific atom/group? start->q_atom_fate q_source What is the source of an atom in the product? start->q_source ans_H Use ²H (Deuterium) for KIE studies q_rate->ans_H Yes ans_C Use ¹³C to trace carbon backbone q_atom_fate->ans_C Carbon ans_N Use ¹⁵N to track indazole N atoms q_atom_fate->ans_N Nitrogen ans_O Use ¹⁸O to trace oxygen source (e.g., H₂¹⁸O) q_source->ans_O Oxygen

Caption: Decision tree for selecting an isotopic label.

Pillar 2: Application to Key Reaction Mechanisms

Let's explore how these principles are applied to investigate common reactions involving indazole boronic acids.

Case Study 1: The Suzuki-Miyaura Transmetalation Step

A persistent question in Suzuki-Miyaura reactions is the nature of the boron species that undergoes transmetalation. Does the boronic acid (Ar-B(OH)₂) react directly, or must it first form a boronate species (Ar-B(OH)₃⁻)? Furthermore, if a boronate ester is used, does it hydrolyze to the boronic acid before reacting?[5]

The ¹⁸O-Labeling Experiment: This experiment is designed to distinguish between these pathways.

  • Hypothesis 1 (Direct Pathway): If the boronate ester transmetalates directly, the oxygen atoms from the diol protecting group will remain on the boron byproduct.

  • Hypothesis 2 (Hydrolysis Pathway): If the ester first hydrolyzes, the boron byproduct will incorporate oxygen atoms from the solvent (water).

By performing the reaction in H₂¹⁸O, we can trace the origin of the oxygen atoms in the boron-containing byproducts using mass spectrometry.

Suzuki_Mechanism cluster_hydrolysis Hydrolysis First Pathway cluster_direct Direct Transmetalation Pathway Indazole_Bpin Indazole-B(pin) (Unlabeled) Indazole_BOH2_18O Indazole-B(¹⁸OH)₂ Indazole_Bpin->Indazole_BOH2_18O H2O18 2 H₂¹⁸O H2O18->Indazole_BOH2_18O TM_1 Transmetalation Indazole_BOH2_18O->TM_1 Pd_Complex [Pd]-OR Pd_Complex->TM_1 Product_1 Product (Indazole-R) TM_1->Product_1 Byproduct_1 B(¹⁸OH)₃ TM_1->Byproduct_1 Indazole_Bpin_2 Indazole-B(pin) (Unlabeled) TM_2 Transmetalation Indazole_Bpin_2->TM_2 Pd_Complex_2 [Pd]-OR Pd_Complex_2->TM_2 Product_2 Product (Indazole-R) TM_2->Product_2 Byproduct_2 B(pin)(OH) TM_2->Byproduct_2

Caption: Probing Suzuki-Miyaura pathways with ¹⁸O labeling.

Case Study 2: C-H Activation and Functionalization

Rhodium- and Palladium-catalyzed C-H activation/functionalization reactions are increasingly used to synthesize substituted indazoles.[17][18] A key mechanistic question is whether the C-H bond cleavage is the rate-determining step (RDS) of the catalytic cycle.

The Deuterium Labeling (KIE) Experiment: This is the definitive experiment to answer this question.

  • Synthesis: Synthesize the indazole substrate with deuterium at the specific C-H position to be functionalized. For example, for a C7-functionalization, prepare 7-deuterio-indazole.

  • Kinetic Analysis: Run two parallel reactions—one with the deuterated substrate ([D]) and one with the non-deuterated substrate ([H])—under identical conditions. Measure the initial reaction rates for both.

  • Competition Experiment (More Precise): A more accurate method is to run a single reaction with a ~1:1 mixture of the deuterated and non-deuterated starting materials and measure the ratio of deuterated to non-deuterated product at low conversion (<15%).

The Kinetic Isotope Effect (KIE) is the ratio of the rate constants (kH/kD).

  • Significant Primary KIE (kH/kD ≈ 2-7): This indicates that the C-H bond is being broken in the rate-determining step.

  • No or Small KIE (kH/kD ≈ 1): This suggests that C-H bond cleavage occurs in a fast step before or after the RDS, or that it is not involved in the RDS at all.[17]

Hypothetical KIE Data for Indazole C-H Arylation

ExperimentSubstrateInitial Rate (M/s)Calculated KIE (kH/kD)Mechanistic Implication
11H-Indazole1.5 x 10⁻⁵\multirow{2}{*}{4.2}C-H bond cleavage is the rate-determining step.
27-Deuterio-1H-Indazole0.36 x 10⁻⁵

Pillar 3: Experimental Protocols & Data Interpretation

Trustworthy results come from rigorous, self-validating protocols. Here we provide detailed methodologies for the case studies discussed.

Protocol 1: ¹⁸O-Labeling for Suzuki-Miyaura Reaction

Objective: To determine if an indazole-pinacol boronate ester undergoes hydrolysis prior to transmetalation.

Materials:

  • Indazole-6-boronic acid pinacol ester

  • Aryl halide (e.g., 4-iodotoluene)

  • Pd(PPh₃)₄ catalyst

  • Base (e.g., K₂CO₃)

  • Anhydrous, deoxygenated 1,4-dioxane

  • H₂¹⁸O (97 atom % ¹⁸O)

  • Natural abundance H₂O (for control)

  • LC-MS system

Methodology:

  • Control Reaction:

    • To a flame-dried Schlenk tube under Argon, add indazole-6-B(pin) (1.0 eq), 4-iodotoluene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add 1,4-dioxane and natural abundance H₂O (e.g., 10:1 dioxane:H₂O).

    • Heat the reaction at 80 °C for 2 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter.

    • Analyze the crude mixture by LC-MS to identify the mass of the boron byproduct (e.g., boric acid or pinacolboronic acid). This establishes a baseline mass spectrum.

  • ¹⁸O-Labeling Reaction:

    • Repeat the exact procedure as the control, but substitute the natural abundance H₂O with H₂¹⁸O.

    • Run the reaction for the same duration and under identical conditions.

    • Analyze the crude mixture by LC-MS.

  • Data Interpretation:

    • Compare the mass spectrum of the boron byproduct from the ¹⁸O experiment to the control.

    • Result A (Hydrolysis): If the byproduct is boric acid, you will observe a mass peak corresponding to B(¹⁸OH)₃. This will show a distribution of peaks reflecting the incorporation of one, two, or three ¹⁸O atoms (e.g., M+2, M+4, M+6 relative to B(OH)₃). This result strongly supports the pre-hydrolysis pathway.

    • Result B (Direct Transmetalation): If the boronate ester reacts directly, the main boron byproduct might be B(pin)(OH) or a related species. If it incorporates an oxygen from the base/water, you might see a single M+2 peak for B(pin)(¹⁸OH). A lack of significant ¹⁸O incorporation into the boron byproduct would argue against the hydrolysis pathway.

Protocol 2: Synthesis of ¹⁵N-Labeled Indazole

Objective: To synthesize Indazole-2-¹⁵N for use in mechanistic studies where tracking the N2 position is critical. This protocol is adapted from established literature procedures.[14][19]

Materials:

  • 2-Methyl-4-nitroaniline

  • Sodium nitrite-¹⁵N (Na¹⁵NO₂)

  • Concentrated HCl

  • SnCl₂·2H₂O

  • Ethanol

Methodology:

  • Diazotization (¹⁵N Incorporation):

    • Dissolve 2-methyl-4-nitroaniline in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add an aqueous solution of Na¹⁵NO₂ (1.0 eq) dropwise while maintaining the temperature below 5 °C. This forms the ¹⁵N-labeled diazonium salt in situ.

    • Stir the reaction for 30 minutes at 0 °C.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction proceeds via reduction of the nitro group and cyclization to form 5-nitroindazole-2-¹⁵N.

  • Removal of Nitro Group (if necessary for target molecule):

    • The 5-nitroindazole-2-¹⁵N can be isolated and purified.

    • If the parent indazole-2-¹⁵N is desired, the nitro group can be removed via standard reduction (e.g., H₂, Pd/C) followed by diazotization and reduction (deamination).

  • Validation:

    • Confirm the successful and specific incorporation of ¹⁵N using ¹⁵N NMR spectroscopy, which will show a characteristic signal.

    • High-resolution mass spectrometry will show a +1 Da mass shift compared to the unlabeled compound.

Conclusion and Future Outlook

Isotopic labeling is an indispensable tool for obtaining unambiguous, high-fidelity insights into the reaction mechanisms of indazole boronic acids.[20] By logically selecting an isotopic probe (²H, ¹³C, ¹⁵N, ¹⁸O) to match the mechanistic question, researchers can definitively map reaction pathways, identify rate-determining steps, and understand the origin and fate of every atom in a transformation.[6][7] The protocols and comparative data presented here serve as a guide for designing robust, self-validating experiments. As new catalytic methods for the synthesis and functionalization of indazoles emerge, these fundamental isotopic labeling techniques will remain critical for transforming empirical observations into predictive mechanistic understanding, ultimately accelerating innovation in drug discovery and materials science.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (2-methyl-2H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling of (2-methyl-2H-indazol-5-yl)boronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Immediate Safety Profile: Know Your Compound

This compound, like many boronic acid derivatives, should be handled as a hazardous substance. Based on data from structurally similar compounds, it is classified as an irritant and a potential acute oral toxicant.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

Adherence to the following protocols is mandatory to mitigate these risks.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety transcends the simple use of personal protective equipment (PPE). It begins with a systematic approach to hazard mitigation known as the hierarchy of controls. This framework prioritizes strategies that remove the hazard entirely or isolate it from the researcher. PPE is the final, crucial barrier.

  • Elimination/Substitution: (Not applicable for specific research protocols)

  • Engineering Controls: Modifying the workspace to isolate the hazard.

  • Administrative Controls: Changing how work is done.

  • Personal Protective Equipment (PPE): Protecting the worker with personal gear.

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate you from the chemical hazard.[4] They are the most effective control measure after eliminating the hazard itself.

  • Chemical Fume Hood: All operations involving the handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[5][6][7] This is critical to prevent the inhalation of fine powder, which can become airborne and enter the breathing zone.[6][8]

  • Ventilated Balance Enclosure: For weighing procedures, a vented balance enclosure (also known as a powder hood) is an excellent alternative to a standard fume hood, as it minimizes air turbulence that can affect measurement accuracy while still providing necessary containment.[4][6]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be worn correctly for all procedures involving this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[2][5][9][10]Protects the eyes from irritation or serious damage caused by airborne dust particles or accidental splashes.[9]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[2][5][9]Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected for tears before use and changed immediately upon contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[9][10]Protects skin on the body and arms from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if handling the solid compound outside of a fume hood or if dust generation is unavoidable.[2][9][10]Prevents the inhalation of the powdered compound, which is a known respiratory tract irritant.[1][10] Engineering controls should always be the primary method of respiratory protection.[10]

Operational Plan: Step-by-Step Handling Procedure

A disciplined workflow is crucial for minimizing exposure and ensuring reproducible results.

Preparation:

  • Designate Area: Cordon off and designate a specific area within the fume hood for handling the compound.[11] Line the work surface with an absorbent bench pad.[11]

  • Assemble Materials: Gather all necessary equipment (spatulas, weighing paper, containers, solvents) and place them within the fume hood before handling the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

Weighing & Handling (Powder):

  • Minimize Dust: Handle the solid carefully to minimize dust generation.[2] Avoid scooping or pouring in a way that creates airborne particles.

  • Weighing Protocol: To minimize exposure while weighing, tare an empty, sealed container on the balance.[6] Transfer the container to the fume hood, add the powdered chemical, and securely close the lid.[6] Return the sealed container to the balance for the final weight measurement.[6]

  • Container Management: Keep the stock container of this compound tightly closed when not in use.[2][7][9]

Post-Handling:

  • Decontamination: Thoroughly wipe down the designated work area, spatula, and any other equipment with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep1 1. Designate & Prep Fume Hood prep2 2. Assemble All Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Carefully Transfer Solid Chemical prep3->handle1 handle2 5. Weigh Using Containment Method handle1->handle2 handle3 6. Perform Reaction or Dilution handle2->handle3 handle4 7. Securely Close All Containers handle3->handle4 clean1 8. Decontaminate Work Area & Tools handle4->clean1 clean2 9. Segregate & Seal Hazardous Waste clean1->clean2 clean3 10. Doff PPE (Gloves Last) clean2->clean3 disp1 12. Store Waste in Designated Area clean2->disp1 clean4 11. Wash Hands Thoroughly clean3->clean4 disp2 13. Arrange Pickup by EHS Personnel disp1->disp2

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

Small Spill (Contained in Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[5]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][12] Avoid actions that create dust.[5]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Improper disposal can lead to personal injury and environmental contamination.[14]

  • Waste Classification: All materials contaminated with this compound, including excess reagent, contaminated PPE, weighing paper, and cleanup materials, must be treated as hazardous waste.[5][14]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[14][15] The label must read "Hazardous Waste" and include the full chemical name.[14]

  • Segregation: Store the hazardous waste container separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • Disposal: Do not discard in the regular trash or pour down the drain.[14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[14]

References

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